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Defensin

Cat. No.: B1577277
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Description

Defensins are a family of cationic, cysteine-rich antimicrobial peptides (AMPs) with a molecular weight of 2-5 kDa, serving as a crucial component of the innate immune system in mammals, plants, and insects . These peptides are characterized by a stable β-sheet core structure stabilized by three conserved intramolecular disulfide bonds, which confer resistance to proteolytic degradation and extreme conditions . In humans, defensins are categorized into α- and β-subtypes based on their disulfide connectivity and expression patterns; α-defensins are primarily found in neutrophil granules (HNPs 1-4) and Paneth cells of the intestine (HD5, HD6), while β-defensins (hBDs 1-4) are widely expressed by epithelial tissues . As a research reagent, Defensin is invaluable for investigating innate host defense mechanisms. Its primary research applications include: • Antimicrobial Studies: Defensins exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses (e.g., HIV, HSV) . They can kill microbes via membrane permeabilization and by targeting intracellular processes, such as inhibiting cell wall synthesis by binding to lipid II . Their ability to inactivate SARS-CoV-2 is also a key area of investigation . • Immunomodulation Research: Beyond direct microbial killing, defensins act as chemotactic agents, recruiting immune cells like T cells and immature dendritic cells . They can also influence the adaptive immune response and modulate cytokine secretion, making them essential for studying inflammation and immune homeostasis . • Cancer Research: Defensins play a complex, "double-edged" role in tumorigenesis, with studies showing they can possess both tumor-suppressive and tumor-promoting activities . They are investigated for their effects on apoptosis, angiogenesis inhibition, and tumor cell proliferation . • Wound Healing and Tissue Repair: Research indicates that defensins, particularly human β-defensins, promote the migration and proliferation of keratinocytes and osteoblasts, highlighting their utility in studies of epithelial reorganization and bone regeneration . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

ATCDALSFSSKWLTVNHSACAIHCLTKGYKGGRCVNTICNCRN

Origin of Product

United States

Diversity and Classification of Defensin Families

Mammalian Defensins

Mammalian defensins are key effectors in the first line of defense against microbial invasion. Their classification into alpha- and beta-defensins is fundamentally based on the connectivity of their six conserved cysteine residues, which form three intramolecular disulfide bonds. nih.govnih.gov This structural difference results in distinct three-dimensional folds and contributes to their diverse antimicrobial activities and tissue-specific expression. nih.gov

Alpha-Defensins (e.g., Human Neutrophil Peptides)

Alpha-defensins are a well-characterized group of antimicrobial peptides that play a significant role in host defense. nih.gov They are particularly abundant in certain immune cells and specialized epithelial cells, where they are poised to combat invading pathogens. nih.govnih.gov

The defining structural feature of alpha-defensins is their specific pattern of disulfide bond formation. The six cysteine residues are linked in a characteristic 1–6, 2–4, and 3–5 pattern. nih.govnih.gov This arrangement of disulfide bridges stabilizes a compact, triple-stranded beta-sheet structure. nih.gov Human alpha-defensins are typically 29 to 35 amino acids in length. nih.gov For instance, Human Neutrophil Peptide 1 (HNP-1) and HNP-3 are composed of 30 amino acids. nih.gov

FeatureDescription
Cysteine Linkage CysI–CysVI, CysII–CysIV, CysIII–CysV nih.gov
Secondary Structure Predominantly a triple-stranded antiparallel β-sheet nih.gov
Amino Acid Length Typically 29-35 residues nih.gov

Alpha-defensins are primarily found in two main cell types: neutrophils and Paneth cells. nih.govnih.gov In neutrophils, a type of phagocytic immune cell, alpha-defensins (such as HNP-1 to HNP-4) are stored in high concentrations within azurophilic granules. nih.govnih.gov Upon phagocytosis of a microbe, these granules fuse with the phagosome, releasing the defensins to kill the engulfed pathogen. nih.gov

Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine, are another major source of alpha-defensins. nih.govnih.govfrontiersin.org These cells secrete their alpha-defensins, known as human defensin 5 (HD5) and human this compound 6 (HD6) in humans, into the intestinal lumen in response to bacterial stimuli. semanticscholar.org This secretion helps to shape the composition of the gut microbiota and provides a protective barrier against enteric pathogens. nih.govsemanticscholar.org

Cell TypeSpecific Alpha-DefensinsLocation
Neutrophils Human Neutrophil Peptides (HNP-1, -2, -3, -4) nih.govAzurophilic granules nih.gov
Paneth Cells Human this compound 5 (HD5), Human this compound 6 (HD6) semanticscholar.orgSecretory granules at the base of intestinal crypts nih.govfrontiersin.org

Beta-Defensins (e.g., Human Beta-Defensins)

Beta-defensins represent another major class of defensins, distinguished from alpha-defensins by their unique disulfide bridging pattern and their primary expression by epithelial cells. nih.govnih.gov

FeatureDescription
Cysteine Linkage CysI–CysV, CysII–CysIV, CysIII–CysVI nih.govresearchgate.net
Secondary Structure Contains a twisted antiparallel beta-sheet structure researchgate.net
Amino Acid Length Typically 38-42 residues researchgate.net

In contrast to the more restricted expression of alpha-defensins, beta-defensins are widely produced by various epithelial cells lining the respiratory, gastrointestinal, and urogenital tracts, as well as in the skin. nih.govnih.gov For example, human beta-defensin-1 (B1578038) (hBD-1) is constitutively expressed in the epithelial cells of the urinary and respiratory tracts. nih.gov Human beta-defensin-2 (hBD-2) expression is induced in epithelial tissues upon stimulation by inflammatory signals or microbial products. nih.govnih.gov This broad epithelial expression allows beta-defensins to provide a crucial antimicrobial shield at mucosal surfaces, which are major portals of entry for pathogens. nih.gov

Cell TypeSpecific Beta-DefensinsLocation
Epithelial Cells Human Beta-Defensin 1 (hBD-1), Human Beta-Defensin 2 (hBD-2) nih.govMucosal surfaces of respiratory, gastrointestinal, and urogenital tracts; skin nih.govnih.gov

Theta-Defensins and Retrocyclins

Theta-defensins (θ-defensins) represent a unique family of mammalian antimicrobial peptides. wikipedia.org They are distinct from other defensins due to their cyclic structure and specific biogenesis. nih.gov

The most remarkable feature of θ-defensins is their circular peptide backbone, a characteristic that makes them the only known cyclic peptides of animal origin. nih.govnih.gov These 18-residue peptides are formed through an unusual biosynthetic pathway involving the head-to-tail ligation of two separate nine-amino-acid precursor peptides, known as demidefensins. nih.govplos.orgbachem.com Each of these nonapeptide precursors is derived from a distinct gene. nih.gov The resulting structure is a stable, 18-amino acid ring. wikipedia.org This structure features two antiparallel β-strands connected by a ladder-like array of three intramolecular disulfide bonds, which contributes to its significant stability. wikipedia.orgnih.gov

While θ-defensins are produced in Old World monkeys like the rhesus macaque and olive baboon, they are not expressed in humans, gorillas, bonobos, or chimpanzees. wikipedia.orgnih.govresearchgate.net The human genome contains the genes for θ-defensins, but they possess a premature termination codon (stop codon) within the signal peptide-coding region. nih.govplos.orguvio.bio This defect aborts the translation process, preventing the formation of the necessary precursor peptides. researchgate.net Consequently, these genes are classified as non-expressed pseudogenes in humans. plos.orguvio.bio

The existence of θ-defensin pseudogenes in humans has led to the creation of artificial constructs for research purposes. wikipedia.org By synthetically correcting the premature stop codon in the human pseudogene sequence, researchers have been able to produce the corresponding θ-defensin peptide, named "retrocyclin". nih.govwikipedia.org These synthetic peptides can be recreated using solid-phase peptide synthesis. nih.gov

The study of retrocyclins provides valuable insights into cellular biology and peptide chemistry. For instance, research has shown that human cells retain the complex machinery necessary to process and form these cyclic peptides when provided with a corrected genetic template. plos.orgnih.gov The unique cyclic cystine ladder motif and compact structure of retrocyclins make them intriguing molecular prototypes. nih.govresearchgate.net They serve as valuable scaffolds for mutagenesis studies designed to understand structure-function relationships and to explore the design of novel carbohydrate-binding molecules. researchgate.net

Big Defensins

Big defensins are a distinct family of antimicrobial peptides that are considered to be evolutionary precursors to vertebrate defensins. frontiersin.org

Big defensins are characterized by a unique multi-domain structure. The mature peptide consists of a hydrophobic N-terminal domain and a cationic C-terminal domain that contains a pattern of six cysteine residues. researchgate.netplos.org This C-terminal region is structurally similar to the β-defensins found in vertebrates. plos.orgresearchgate.net The two domains are connected by what is described as a flexible linker and are often encoded by separate exons in the gene. plos.orgresearchgate.net

Phylogenetic and structural analyses suggest that big defensins are the likely ancestors of the β-defensin family, one of the most conserved groups of host defense peptides in vertebrates. frontiersin.orgresearchgate.net The N-terminal hydrophobic domain is a hallmark of big defensins, a feature that was subsequently lost during the evolutionary transition from basal chordates to vertebrates. frontiersin.orgresearchgate.net

Big defensins have a patchy distribution among animal lineages, having been retained in only a limited number of phylogenetically distant invertebrates. frontiersin.orgnih.gov They are predominantly found in marine invertebrates, particularly within various classes of mollusks, including oysters, mussels, clams, and scallops. frontiersin.orgresearchgate.netplos.org Outside of mollusks, big defensins have also been identified in chelicerates, such as the horseshoe crab, and in basal chordates like the lancelet. frontiersin.orgresearchgate.net Despite the vast amount of genomic data available, no big defensins have been found in other major invertebrate groups like insects, crustaceans, or arachnids. frontiersin.orgnih.gov

Non-Mammalian Defensins

Defensins are a widespread component of the innate immune system and are not limited to mammals. They are found across a vast range of non-mammalian organisms, including other vertebrates, invertebrates, plants, and fungi. wikipedia.org

Invertebrate Defensins: A diverse array of defensins has been characterized in invertebrates. Arthropod defensins, especially those from insects, are among the best-studied. wikipedia.orgoup.com Defensins have also been identified in other invertebrate phyla such as mollusks, annelids (segmented worms), and cnidaria (e.g., sea anemones and corals). wikipedia.org

Plant Defensins: First discovered in 1990 in barley and wheat, plant defensins have since been found in a wide variety of plant species and tissues. wikipedia.orgwikipedia.org They are crucial for defending against a broad spectrum of pathogens and also play roles in reproduction and tolerance to abiotic stress. wikipedia.org Plant defensins are part of the cis-defensin superfamily, which is structurally distinct from the trans-defensins found in vertebrates. wikipedia.org

Fungal and Bacterial Defensins: Defensins have also been identified in fungi, with the first examples reported in 2005. wikipedia.orgwikipedia.org They have been found in major fungal divisions, including Ascomycota and Basidiomycota. wikipedia.org More recently, this compound-like peptides have been identified in bacteria, although they remain the least-studied group. wikipedia.org

Data Tables

Table 1: Overview of Selected this compound Families

Family Sub-Family/Type Key Structural Features Organismal Distribution Notable Characteristics
Trans-Defensins Theta (θ)-Defensins Cyclic 18-amino acid backbone; three disulfide bonds in a "ladder" configuration. wikipedia.orgnih.gov Old World monkeys (e.g., rhesus macaque). nih.gov Formed by the ligation of two separate precursor peptides; genes are non-functional pseudogenes in humans. nih.govplos.org
Retrocyclins Identical structure to human θ-defensin pseudogene sequence. nih.gov N/A (Artificial construct). wikipedia.org Synthetically produced by "fixing" the premature stop codon in the human pseudogene. wikipedia.org
Big Defensins Two-domain structure: N-terminal hydrophobic region and a C-terminal β-defensin-like domain. researchgate.netresearchgate.net Primarily marine invertebrates (mollusks, horseshoe crabs, lancelets). frontiersin.orgresearchgate.net Considered the evolutionary ancestor of vertebrate β-defensins. frontiersin.org
Cis-Defensins Plant Defensins Small, highly stable, cysteine-rich; share a conserved CSαβ fold. wikipedia.org Most major groups of vascular plants. wikipedia.orgwikipedia.org Involved in defense against pathogens and abiotic stress tolerance. wikipedia.org

Table 2: Compound Names Mentioned

Compound Name Classification
Retrocyclin Artificial Theta-Defensin
Retrocyclin-1 Artificial Theta-Defensin
RC-101 Retrocyclin Analog
RTD-1 Rhesus Theta-Defensin

Plant Defensins

Plant defensins are a crucial part of the plant's innate immune system, providing a first line of defense against a multitude of pathogens. wikipedia.org These small peptides, typically 45–54 amino acids in length, are characterized by a highly conserved three-dimensional structure. nih.govplos.org

A key conserved feature within the variable sequence is the γ-core motif, defined by the consensus sequence GXC(X3-9)C. plos.orgresearchgate.net This motif is located in the loop connecting the second and third β-strands and is critical for the antifungal activity of many plant defensins. plos.orgapsnet.org The γ-core motif often contains positively charged amino acid residues that are important for interacting with the membranes of pathogenic fungi. nih.gov Another conserved, though less studied, motif is the α-core motif with the consensus sequence GXC(X3-5)C. researchgate.net

The structural integrity provided by the disulfide bonds and the conserved motifs within a variable sequence framework allows for a diversity of functions while maintaining a stable core structure. The table below summarizes the key structural features of plant defensins.

Structural FeatureDescriptionKey Residues/Motifs
Cysteine-Stabilized α/β (CSαβ) Motif A conserved three-dimensional fold consisting of one α-helix and three antiparallel β-sheets.8 conserved cysteine residues forming 4 disulfide bonds.
γ-core Motif A functionally important motif located in the β2-β3 loop, crucial for antifungal activity.GXC(X3-9)C
α-core Motif A conserved motif with a less defined role compared to the γ-core.GXC(X3-5)C

Despite their conserved structural scaffold, plant defensins exhibit a remarkable functional divergence, enabling them to target a wide array of pathogens and participate in various aspects of plant immunity. wikipedia.orgapsnet.org This functional diversity is largely attributed to the high degree of sequence variation outside the conserved cysteine residues. plos.org

The primary and most studied function of plant defensins is their antifungal activity. frontiersin.org Different defensins can have distinct modes of action against fungal pathogens. For instance, some defensins, like RsAFP2 from radish, interact with specific sphingolipids in the fungal membrane, leading to membrane permeabilization and fungal death. researchgate.netnih.gov Others, such as MsDef1 from alfalfa, are thought to act on ion channels. researchgate.net The specificity of a this compound towards a particular fungal pathogen is often determined by the amino acid residues within its γ-core motif. nih.gov

Beyond their direct antifungal properties, some plant defensins have been shown to possess antibacterial activity. apsnet.org Furthermore, their roles extend beyond direct pathogen inhibition. Evidence suggests that plant defensins can be involved in signaling pathways related to defense responses and may also play roles in plant development and abiotic stress tolerance. wikipedia.orgapsnet.org The diverse functions of plant defensins highlight their adaptability and importance as key players in the complex network of plant immunity.

Insect Defensins

Insect defensins are a critical component of the humoral immune response in insects, providing a rapid and potent defense against invading microorganisms. pnas.org These small, cationic peptides are essential for protecting insects from bacterial and fungal infections.

The expression of insect this compound genes is often inducible, meaning their production is significantly upregulated in response to infection or injury. nih.govoup.com This induction is a key feature of the insect's innate immune system, allowing for a targeted and efficient response to pathogenic threats. The fat body, which is analogous to the mammalian liver, is the primary site of this compound synthesis upon systemic infection. pnas.orgmdpi.com From the fat body, defensins are secreted into the hemolymph, the insect equivalent of blood, where they can circulate and combat pathogens throughout the body. pnas.orgnih.gov

In addition to the fat body, this compound expression can be induced in other tissues, demonstrating a localized immune response. For example, defensins can be expressed in surface epithelia, such as the respiratory tract, and in hemocytes (insect blood cells). nih.govnih.gov This tissue-specific expression allows for a more tailored defense at potential entry points for pathogens. nih.gov Studies in the house fly, Musca domestica, have shown that injury to the body wall leads to a dramatic increase in this compound gene expression in the fat bodies, hemocytes, and salivary glands. nih.gov Similarly, in Drosophila, local infections can trigger this compound expression in specific epithelial tissues. nih.gov The regulation of this inducible and tissue-specific expression is complex and involves distinct signaling pathways, such as the Toll and Imd pathways. nih.govnih.gov

Insect defensins play a crucial role in the invertebrate immune response by directly killing a broad range of microorganisms. wikipedia.org They are particularly effective against Gram-positive bacteria, but some also exhibit activity against Gram-negative bacteria and fungi. pnas.orgmdpi.com The primary mechanism of action for many insect defensins involves the permeabilization of microbial cell membranes. mdpi.com

Upon encountering a pathogen, defensins, with their net positive charge, are attracted to the negatively charged microbial cell surface. This interaction leads to the disruption of the membrane's integrity, causing leakage of cellular contents and ultimately cell death. The specific molecular details of this process can vary between different defensins.

The invertebrate immune system relies heavily on such innate defenses, as it lacks the adaptive immune system found in vertebrates. frontiersin.org Therefore, the rapid and potent action of antimicrobial peptides like defensins is essential for survival. The production of defensins is a key output of the two major signaling pathways in insect immunity: the Toll pathway, which is primarily activated by fungi and Gram-positive bacteria, and the Imd pathway, which responds mainly to Gram-negative bacteria. nih.govnih.gov The activation of these pathways leads to the transcription of this compound genes and the subsequent synthesis and secretion of these vital immune effectors. nih.gov

Fungal Defensins

Fungal defensins, also known as this compound-like peptides (fDLPs), are a class of small, cysteine-rich, cationic peptides produced by various fungal species. mdpi.com These peptides are part of the fungal kingdom's own defense mechanisms and share structural similarities with defensins from other eukaryotes. mdpi.com

Structurally, fungal defensins belong to the cis-defensin superfamily and possess the conserved cysteine-stabilized α-helical and β-sheet (CSαβ) fold. mdpi.comnih.gov This structure is stabilized by disulfide bonds, which contribute to their stability. mdpi.com

Functionally, fungal defensins exhibit antimicrobial activity, often targeting bacteria. mdpi.com For example, plectasin, a well-characterized fungal this compound from Pseudoplectania nigrella, is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for some fungal defensins involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, thereby inhibiting this essential process. mdpi.com This mode of action is distinct from the membrane-disrupting activities of many other defensins.

The study of fungal defensins is a growing area of research, with potential applications in the development of new antimicrobial agents. Their stability and specific mode of action make them attractive candidates for therapeutic development. mdpi.com

Defensins in Other Organisms (e.g., Reptiles, Fish, Mollusks)

While mammalian defensins are extensively studied, a remarkable diversity of these antimicrobial peptides exists across the animal kingdom, highlighting their ancient origins and crucial role in innate immunity. Reptiles, fish, and mollusks have all evolved unique this compound repertoires to defend against pathogens in their respective environments.

Defensins in Reptiles

The immune systems of reptiles, an ancient lineage of vertebrates, rely on a variety of antimicrobial peptides, with defensins being a major class. researchgate.net Unlike mammals, reptiles appear to exclusively express β-defensins; no α-defensins have been identified in this class to date. researchgate.net These reptilian β-defensins are crucial components of their innate immunity, providing a first line of defense against a wide range of pathogens. researchgate.net

Research has identified β-defensin genes and peptides in a variety of reptilian species, including lizards, snakes, and crocodilians. For instance, β-defensins have been characterized in the green anole lizard (Anolis carolinensis) and the Komodo dragon (Varanus komodoensis). researchgate.netnih.gov In snakes, some venom components, such as crotamine (B1574000) found in rattlesnakes, are structurally classified as β-defensins and exhibit antimicrobial properties in addition to their toxic functions. researchgate.netnih.gov This dual function suggests a possible evolutionary link between venom toxins and immune effector molecules.

In addition to the canonical β-defensins, a distinct group known as ovo-defensins has been identified in both reptiles and birds. nih.gov As their name suggests, these peptides are often expressed in the oviduct and are thought to play a role in protecting the egg from microbial invasion. nih.gov

The genomic organization of reptilian β-defensin genes shows similarities to that of birds, though the number of genes can vary significantly among different species due to gene duplication and deletion events. researchgate.net This evolutionary plasticity has likely allowed reptiles to adapt their this compound arsenal (B13267) to combat specific pathogens encountered in their diverse habitats.

Table 1: Examples of Defensins in Reptiles

SpeciesThis compound TypeName/IdentifierLocation/Function
Green Anole (Anolis carolinensis)β-defensinMultiple identifiedPart of the innate immune system. nih.gov
Komodo Dragon (Varanus komodoensis)β-defensin, Ovo-defensin65 β-defensins, 6 ovo-defensins describedPart of the innate immune system. nih.gov
Rattlesnake (Crotalus durissus terrificus)β-defensin-like toxinCrotamineFound in venom; exhibits antimicrobial activity. researchgate.netnih.gov
Saltwater Crocodile (Crocodylus porosus)β-defensinCpoBD13Potent antifungal activity. researchgate.net

Defensins in Fish

Fish, representing the most diverse group of vertebrates, inhabit a wide range of aquatic environments teeming with microbes. Consequently, they possess a robust innate immune system in which defensins play a vital role. Sequence and structural analyses have revealed that fish defensins are exclusively β-defensin-like proteins. mdpi.comnih.gov This suggests that β-defensins are an ancient and highly conserved component of vertebrate host defense. mdpi.com

The first fish defensins were identified through database mining in zebrafish (Danio rerio), torafugu (Takifugu rubripes), and the spotted green pufferfish (Tetraodon nigrovidis). mdpi.comnih.gov Since then, β-defensins have been discovered in numerous other marine and freshwater species, including the European sea bass, Atlantic cod, and rainbow trout. nih.govnih.govresearchgate.net The number of β-defensin genes can vary between species, with some fish, like the Atlantic salmon, possessing multiple isoforms that likely arose from gene duplication events. nih.gov

Functionally, fish β-defensins exhibit broad-spectrum antimicrobial activity against both fish and human pathogens. mdpi.com Their expression can be constitutive or induced by microbial challenges. mdpi.com For example, studies have shown that challenges with bacteria like Vibrio anguillarum or viral mimics can upregulate β-defensin expression. mdpi.com Beyond their direct microbicidal effects, some fish β-defensins have been shown to have immunomodulatory roles, such as stimulating antimicrobial activity in phagocytes. mdpi.com

Table 2: Examples of Defensins in Fish

SpeciesThis compound TypeName/IdentifierKey Research Finding
Zebrafish (Danio rerio)β-defensinZBD-1, ZBD-2, ZBD-3Among the first fish defensins identified. nih.govnih.gov
European Sea Bass (Dicentrarchus labrax)β-defensinTwo β-defensin subfamilies identifiedShare structural similarities with other vertebrate β-defensins. nih.gov
Atlantic Cod (Gadus morhua)β-defensinOne gene copy characterizedStimulates antimicrobial activity in phagocytes. mdpi.comnih.gov
Orange-spotted Grouper (Epinephelus coioides)β-defensinOne β-defensin characterizedDominantly expressed in pituitary and testis. nih.gov

Defensins in Mollusks

Invertebrates, including mollusks, possess a distinct family of defensins that fall under the 'trans-defensin' superfamily. wikipedia.org Within this group, a notable class found in mollusks is the "big defensins". wikipedia.orgnih.gov These peptides are larger than typical vertebrate defensins and are characterized by a hydrophobic N-terminal region and a cationic C-terminal domain that contains the conserved six-cysteine motif. nih.gov

Big defensins have been identified in various bivalve mollusks, such as the Pacific oyster (Crassostrea gigas), the hard clam (Mercenaria mercenaria), and the bay scallop (Argopecten irradians). nih.gov In the Pacific oyster, a family of three big defensins (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3) has been characterized. nih.gov Research shows that these defensins are expressed in hemocytes, the immune cells of mollusks, and their expression can be strongly induced in response to bacterial infection. nih.gov

Besides big defensins, other families of cysteine-rich antimicrobial peptides have been identified in mollusks, such as mytilins, myticins, and mytimycin, particularly in mussels. researchgate.net These peptides contribute to the mollusk's powerful innate immune system, which must contend with the high microbial load of aquatic environments. researchgate.net Phylogenetic analyses suggest that the big this compound cluster is evolutionarily closer to vertebrate α- and β-defensins than to other invertebrate defensins, providing insight into the ancient evolutionary history of these crucial immune molecules. nih.gov

Table 3: Examples of Defensins in Mollusks

SpeciesThis compound TypeName/IdentifierLocation/Expression
Pacific Oyster (Crassostrea gigas)Big this compoundCg-BigDef1, Cg-BigDef2, Cg-BigDef3Expressed in hemocytes; induced by bacterial challenge. nih.gov
Bay Scallop (Argopecten irradians)Big this compoundOne sequence clonedActive against Gram-positive and Gram-negative bacteria, and fungi. nih.gov
Mediterranean Mussel (Mytilus galloprovincialis)This compound-likeMytilin, MyticinFound in hemolymph and hemocytes. researchgate.net

Molecular Mechanisms of Defensin Activity

Antimicrobial Mechanisms of Action

Defensins employ multifaceted strategies to neutralize or eliminate microbes. frontiersin.org These strategies often involve disrupting the integrity of the microbial cell envelope and interfering with vital metabolic pathways. wikipedia.orgmdpi.com

A widely accepted mechanism of defensin activity involves direct interaction with the microbial cell membrane. portlandpress.comtandfonline.com This interaction is often the initial step in the killing process, driven by the distinct properties of defensins and microbial membranes. ucla.edu

Many defensins are understood to permeabilize microbial membranes, leading to leakage of essential intracellular components and ultimately cell death. portlandpress.comresearchgate.netelifesciences.org This permeabilization can occur through the formation of pores in the membrane. portlandpress.comresearchgate.netasm.org Several models have been proposed to explain how defensins induce membrane permeabilization and pore formation, including the barrel-stave, toroidal pore, and carpet models. portlandpress.comelifesciences.org In the carpet model, peptides accumulate on the membrane surface, leading to localized disintegration upon reaching a critical concentration. elifesciences.org The toroidal pore model suggests that peptides insert into the membrane and induce the formation of pore-like structures lined by both peptides and lipid headgroups. portlandpress.com Research on human alpha-defensin 1 (HNP-1) suggests a "dimer pore" topology where the peptide dimer lines an aqueous pore. meihonglab.com Studies on Trypanosoma cruzi exposed to human alpha-defensin 1 have shown pore formation in the parasite's cellular and flagellar membranes, leading to membrane disorganization and cytoplasmic vacuolization. asm.org

The initial interaction between cationic defensins and microbial membranes is largely driven by electrostatic forces. tandfonline.comucla.edu Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are stabilized by divalent cations. tandfonline.com The positively charged amino acid residues on defensins are electrostatically attracted to these anionic components on the microbial cell surface. tandfonline.comucla.eduresearchgate.net This electrostatic attraction facilitates the binding and accumulation of defensins on the microbial membrane, a crucial step before membrane insertion and disruption. tandfonline.complos.orgresearchgate.net Studies using model membranes have demonstrated that defensins interact favorably with membranes containing anionic lipids like POPG, with electrostatic interactions being a driving force for complex formation. nih.gov

Beyond the net positive charge, the distribution of both positive charges and hydrophobic residues on the this compound molecule plays a critical role in its interaction with membranes and its antimicrobial potency. tandfonline.comnih.govacs.orgmdpi.com Amphipathicity, where a molecule has both hydrophilic (charged) and hydrophobic regions, is a common feature of many antimicrobial peptides, including defensins. ucla.edumdpi.comnih.gov This amphipathic nature allows defensins to interact electrostatically with the anionic membrane surface via their cationic residues and subsequently insert their hydrophobic regions into the nonpolar interior of the lipid bilayer. ucla.eduexplorationpub.com Studies involving site-directed mutagenesis of defensins have highlighted the importance of specific hydrophobic residues for bactericidal activity and membrane permeabilization. nih.gov While a higher positive charge generally correlates with increased antimicrobial activity, the specific arrangement and distribution of these charges and hydrophobic patches are crucial for effective membrane disruption and selectivity towards microbial membranes over host cell membranes, which are typically more neutral. acs.orgmdpi.complos.orgecoevo.com.br

While membrane disruption is a prominent mechanism, some defensins can also translocate across the microbial membrane to target intracellular components and disrupt essential metabolic processes. wikipedia.orgmdpi.comfrontiersin.org

For certain bacteria, particularly Gram-positive species with a thick peptidoglycan layer, defensins can inhibit cell wall synthesis. frontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov This mechanism is particularly relevant when membrane permeabilization alone may not fully account for the observed killing effect. researchgate.net Research on human beta-defensin 3 (hBD3) has shown that it can inhibit cell wall biosynthesis in Staphylococcus aureus. nih.govasm.org This inhibition appears to involve interaction with lipid II, a crucial precursor in peptidoglycan synthesis. frontiersin.orgnih.govasm.org Studies have shown that hBD3 treatment leads to the accumulation of UDP-MurNAc-pentapeptide, a soluble cell wall precursor, consistent with the inhibition of membrane-bound steps in peptidoglycan synthesis. nih.govasm.org Electron microscopy of hBD3-treated cells has revealed localized lesions in the cell wall, potentially resulting from the perturbation of the biosynthesis machinery due to this compound binding to lipid II-rich sites. nih.govasm.org

In addition to cell wall synthesis, defensins have also been implicated in disrupting other intracellular processes. For example, some defensins can inhibit protein and nucleic acid synthesis. mdpi.comfrontiersin.org Transcriptomic and proteomic analyses of Staphylococcus aureus treated with a scorpion this compound (BmKDfsin4) revealed downregulation of pathways related to amino acid synthesis, peptidoglycan and teichoic acid synthesis, and various metabolic processes like glycolysis. mdpi.com This suggests that defensins can have multiple intracellular targets contributing to bacterial death. mdpi.comfrontiersin.org

Here is a table summarizing some of the key molecular mechanisms discussed:

Mechanism CategorySpecific MechanismDescription
Direct Membrane InteractionMembrane Permeabilization & Pore FormationDefensins insert into microbial membranes, forming pores or causing disruption leading to leakage. portlandpress.comresearchgate.netelifesciences.orgasm.org
Electrostatic InteractionsCationic defensins are attracted to negatively charged components of microbial membranes. tandfonline.comucla.eduresearchgate.net
Role of Hydrophobicity & Charge Dist.Amphipathicity and the specific arrangement of charged and hydrophobic residues influence membrane binding and disruption. ucla.eduacs.orgmdpi.comnih.gov
Intracellular TargetsInhibition of Cell Wall SynthesisDefensins can interfere with the synthesis of peptidoglycan, a key component of bacterial cell walls, potentially by binding to lipid II. frontiersin.orgnih.govasm.org
Metabolic DisruptionSome defensins can disrupt various metabolic pathways within the microbial cell. mdpi.com

Intracellular Targets and Metabolic Disruption

Disruption of Nucleic Acid Synthesis

Some defensins can disrupt the synthesis of nucleic acids in target microorganisms. This non-membrane disruptive mechanism occurs when defensins enter the microbial cell, either through transient pore formation or via peptide transporters. frontiersin.org Once inside, they can target intracellular components, including those involved in DNA or protein synthesis. frontiersin.org For instance, human neutrophil peptide 1 (HNP-1) has been shown to inhibit DNA synthesis in E. coli. tandfonline.commdpi.com Indolicidin, another antimicrobial peptide, acts by targeting DNA and inhibiting DNA replication. tandfonline.commdpi.com Other antimicrobial peptides can affect RNA polymerase, DNA gyrase, and other proteins associated with DNA replication. mdpi.com

Interference with Metabolic Pathways (e.g., Glycolysis, Amino Acid Synthesis)

Defensins can also interfere with crucial metabolic pathways in microorganisms. Studies have indicated that defensins can downregulate synthesis and metabolism pathways of bacterial amino acids. mdpi.com For example, treatment with a scorpion this compound (BmKDfsin4) significantly downregulated pathways involved in the biosynthesis and metabolism of amino acids such as valine, leucine, isoleucine, arginine, tyrosine, alanine, aspartate, and glutamate (B1630785) in Staphylococcus aureus. mdpi.com This downregulation of amino acid synthesis and metabolism can subsequently affect protein synthesis. mdpi.com

Furthermore, defensins can impact glycolysis and other metabolic processes. BmKDfsin4 treatment in S. aureus markedly reduced glycolysis and other metabolic processes. mdpi.com While human beta-defensin 2 (HBD2) has been shown to inhibit biofilm formation in Pseudomonas aeruginosa without compromising metabolic activity at nanomolar concentrations, suggesting a distinction in mechanisms between biofilm inhibition and direct metabolic interference for some defensins. nih.govfrontiersin.orgnsf.gov

Amino acid synthesis pathways are fundamental for microbial growth and survival. Glycolytic intermediates like glucose-6-phosphate, 3-phosphoglycerate, and phosphoenolpyruvate, as well as TCA cycle intermediates such as α-ketoglutarate and oxaloacetate, serve as precursor sources for amino acid synthesis. libretexts.orgnih.govwikipedia.org Interference with these pathways can significantly impair microbial function.

Neutralization of Microbial Virulence Factors

Defensins can neutralize microbial virulence factors, contributing to host defense beyond direct killing.

Toxin Neutralization

A significant mechanism of this compound activity is the neutralization of bacterial toxins. Defensins are recognized as molecules capable of neutralizing a broad range of bacterial toxins, many of which are structurally diverse. nih.gov For example, human alpha-defensins, including HNP1-3, HD5, and HD6, have demonstrated the ability to neutralize toxins such as anthrax lethal toxin, diphtheria toxin, Pseudomonas exotoxin A (ETA), Clostridioides difficile toxins TcdA and TcdB, and Clostridium perfringens iota toxin. nih.govmdpi.commdpi.comoup.commdpi.com

The mechanisms of toxin neutralization vary depending on the specific this compound and toxin. Some defensins can inhibit the enzyme activity of toxins, such as the metalloprotease activity of Bacillus anthracis lethal toxin or the ADP-ribosyltransferase activity of diphtheria toxin and Pseudomonas exotoxin A. mdpi.com For C. difficile toxins TcdA and TcdB, aggregation of the toxins by defensins like alpha-defensin-6 is a proposed mechanism, which likely entraps the toxin and prevents its cytotoxic activity. mdpi.commdpi.com Alpha-defensin-1 and -5 have also been shown to inhibit the enzyme activity of the Bordetella pertussis toxin (PT), with alpha-defensin-1 primarily inhibiting enzyme activity intracellularly and alpha-defensin-5 mainly inhibiting cellular uptake of the toxin. mdpi.com

Defensins can protect cells from toxin-mediated effects, such as preventing the glucosylation of Rho-GTPases by C. difficile toxins, which disrupts cellular processes. mdpi.com The ability of defensins to neutralize toxins highlights their crucial role in protecting the host during bacterial infections where toxins are major pathogenicity factors. nih.gov

Biofilm Inhibition Mechanisms

Defensins also play a role in inhibiting the formation and promoting the dispersal of microbial biofilms. Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which contributes to antimicrobial resistance. researchgate.netfrontiersin.org

Human beta-defensin 2 (HBD2) has been reported to inhibit Pseudomonas aeruginosa biofilm formation by inducing structural changes, altering the outer membrane protein profile, and interfering with the transfer of biofilm precursors into the extracellular space. frontiersin.orgfrontiersin.org This suggests a mechanism that disrupts the structural integrity and formation of the biofilm matrix.

Some defensins can inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC) for planktonic bacteria, suggesting biofilm-specific mechanisms rather than just direct killing. plos.org Human alpha-defensin 6 (HD6) is a notable example of a non-lethal antibiofilm peptide that exhibits strong anti-adhesion activity, particularly against fungal biofilm formation. rsc.org HD6's mechanism involves inhibiting cell adhesion, a critical initial step in biofilm development. rsc.orgmdpi.com

The EPS matrix of biofilms contains various components, including polysaccharides, proteins, and nucleic acids (e-DNA). frontiersin.org While some strategies for biofilm inhibition involve degrading the EPS matrix components, defensins appear to interfere with earlier stages like adhesion and the proper assembly of the matrix. frontiersin.orgrsc.orgmdpi.com

Antiviral Mechanisms of Action

Defensins exhibit antiviral activities against both enveloped and non-enveloped viruses through various mechanisms. nih.govbiomolther.organnualreviews.org

Interference with Viral Adhesion and Entry

A primary antiviral mechanism of defensins involves interfering with viral adhesion to host cells and subsequent entry. Defensins can directly target viral particles, including viral envelopes, glycoproteins, and capsids. nih.govbiomolther.org

This compound binding to viral attachment proteins can disrupt the interactions critical for viral entry. nih.govbiomolther.org For instance, human alpha-defensins (HNP1-3, HD5) and theta-defensins (retrocyclins) can block the adhesion of enveloped viruses like herpes simplex virus 2 (HSV-2) by preventing interactions between viral glycoproteins (e.g., HSV-2 gB) and host cell receptors like heparan sulfate (B86663) proteoglycans (HSPGs). frontiersin.org Defensins' positive charge and lectin-like glycan-binding activities can facilitate their interaction with negatively charged HSPGs, which are utilized by several enveloped viruses for attachment. biomolther.org

Defensins can also inhibit viral fusion with the host cell membrane, a crucial step for the entry of enveloped viruses. nih.govmdpi.comnih.gov Human Neutrophil Peptide 1 (HNP1) has been shown to significantly inhibit SARS-CoV-2 spike protein-mediated viral fusion. mdpi.com Retrocyclin 2 and HBD3 can interfere with viral fusion mediated by influenza virus hemagglutinin and other viral proteins. nih.gov Some defensins may alter protein domains of viral spike proteins important for fusion or affect the lipid bilayer structure of the viral membrane. mdpi.com

For non-enveloped viruses, alpha-defensins can target viral capsids, preventing uncoating and the release of viral proteins necessary for infection. annualreviews.orgplos.org For example, human alpha-defensins inhibit human adenovirus (HAdV) by preventing virus uncoating and the release of the endosomalytic protein VI during cell entry, trapping the virus in the endosomal/lysosomal pathway. plos.org This stabilization of the viral capsid prevents the necessary conformational changes for successful infection. annualreviews.org

Defensins can also interfere with viral entry by affecting host cell factors or by aggregating virions, although the significance of aggregation as a primary antiviral mechanism can vary depending on the virus. nih.govannualreviews.orgmdpi.com

Inhibition of Viral Fusion

Defensins can inhibit the entry of enveloped viruses by interfering with the fusion process between the viral envelope and the host cell membrane. This mechanism is particularly relevant for viruses that rely on membrane fusion for entry, such as retroviruses and influenza viruses. Studies have shown that defensins can interact directly with viral glycoproteins or host cell receptors involved in the fusion process. biomolther.orgfrontiersin.orgfree.fr

For instance, retrocyclin-2, a synthetic theta-defensin analog, has been shown to inhibit influenza virus fusion by cross-linking cell surface glycoproteins. plos.org Human neutrophil peptide 1 (HNP1) has demonstrated inhibitory effects on SARS-CoV-2 spike protein-mediated viral fusion. mdpi.com While the precise molecular details can vary, the general principle involves this compound binding that disrupts the conformational changes or interactions necessary for the viral and cellular membranes to merge, thereby blocking viral entry. biomolther.orgfrontiersin.orgfree.frplos.org

Post-Entry Intracellular Neutralization (e.g., Capsid Stabilization, Uncoating Inhibition)

Beyond preventing entry, defensins can also neutralize viruses after they have entered the host cell. A prominent mechanism in this category, particularly against non-enveloped viruses, is the stabilization of the viral capsid. frontiersin.orgnih.govannualreviews.orgplos.orgplos.orgnih.govnih.gov

Human alpha-defensins, such as HNP1 and Human this compound 5 (HD5), have been shown to inhibit human adenovirus (HAdV) infection by binding to the viral capsid and preventing its uncoating within the host cell. nih.govannualreviews.orgplos.orgplos.orgnih.gov This stabilization prevents the release of critical viral proteins and the viral genome into the cytoplasm or nucleus, effectively trapping the virus in endosomal or lysosomal compartments and preventing productive infection. plos.orgplos.org Similarly, alpha-defensins neutralize Human Papillomavirus (HPV) by blocking intracellular uncoating and escape from cytoplasmic vesicles through stabilization of the viral capsid structure. frontiersin.org This stabilization prevents the necessary interactions between viral proteins, the viral genome, and host factors required for infection. frontiersin.org For adeno-associated virus (AAV), alpha-defensins inhibit the externalization of the VP1 unique domain, which is essential for endosome escape and nuclear entry. biorxiv.orgbiorxiv.org HD5 has also been shown to inhibit the furin-mediated cleavage of HPV16 L2, a crucial processing step at the cell surface that is required for infection, by potentially occluding the cleavage site through direct binding to the viral capsid. nih.gov

Research findings illustrating post-entry neutralization mechanisms:

This compoundVirusMechanismEffect on Virus/Cellular ProcessReference
Alpha-defensins (HNP1, HD5)Human Adenovirus (HAdV)Capsid stabilization, Uncoating inhibitionPrevents release of protein VI, traps virus in endosome/lysosome nih.govannualreviews.orgplos.orgplos.orgnih.gov
Alpha-defensinsHuman Papillomavirus (HPV)Capsid stabilization, Uncoating inhibitionBlocks intracellular uncoating, prevents escape from vesicles frontiersin.org
HD5HPV16Inhibition of L2 furin cleavagePrevents a critical processing step at the cell surface nih.gov
Alpha-defensins (HNP1, HD5)Adeno-associated virus (AAV)Inhibition of VP1 unique domain externalizationPrevents endosome escape and nuclear entry biorxiv.orgbiorxiv.org
Alpha-defensin-1HIV-1Inhibition of nuclear import and transcriptionBlocks steps following reverse transcription and integration (in presence of serum) jci.org
HD5JC Polyomavirus (JCPyV)Capsid stabilization, Reduced ER trafficPrevents uncoating, inhibits post-endocytic steps asm.org

Disruption of Intracellular Signaling Pathways in Host Cells

In addition to directly interacting with the virus, defensins can also exert antiviral effects by modulating intracellular signaling pathways within host cells that are essential for viral replication. biomolther.orgfrontiersin.orgnih.govjmb.or.krnih.gov

Human Neutrophil Peptide-1 (HNP-1) has been shown to inhibit the activity of Protein Kinase C (PKC), a cellular enzyme that plays a crucial role in the replication cycle of several viruses, including influenza A virus. jci.orgoup.com Inhibition of PKC can interfere with various stages of the viral life cycle, such as viral entry and trafficking. oup.com Human Beta-Defensin 2 (HBD2) can inhibit HIV-1 replication by inducing the expression of the host restriction factor APOBEC3G. nih.govfrontiersin.orgfrontiersin.org This induction is mediated through the activation of the CC chemokine receptor 6 (CCR6) signaling pathway by HBD2. frontiersin.orgfrontiersin.org Furthermore, Human Beta-Defensin 1 (HBD-1) has been reported to regulate influenza virus infection through its influence on the STAT3 signaling pathway in human bronchial epithelial cells. mdpi.com These examples highlight how defensins can indirectly inhibit viral replication by interfering with host cellular processes that viruses hijack for their own propagation.

Research findings illustrating disruption of intracellular signaling pathways:

This compoundVirusHost Cell Pathway AffectedObserved EffectReference
HNP-1Influenza A virus, HIV-1Protein Kinase C (PKC)Inhibition of PKC activity, affecting viral replication steps jci.orgoup.com
HBD2HIV-1CCR6 signaling -> APOBEC3G inductionIncreased expression of host restriction factor APOBEC3G nih.govfrontiersin.orgfrontiersin.org
HBD-1Influenza A virusSTAT3 signaling pathwayRegulation of viral replication mdpi.com

Regulation of Defensin Gene Expression

Constitutive and Inducible Expression Patterns

Defensin expression displays both constitutive and inducible characteristics, varying depending on the specific this compound type and tissue location. Constitutive expression provides a baseline level of defense at vulnerable epithelial surfaces, forming a non-inflammatory antimicrobial barrier. pnas.org This ensures an immediate, ever-present defense against microbial colonization. nih.govasm.orgscilit.com

In contrast, inducible expression leads to a rapid and significant increase in this compound production in response to specific stimuli, such as microbial presence or inflammatory mediators. pnas.orgresearchgate.netspandidos-publications.comnih.govasm.org This inducible response is crucial for bolstering the innate defense during active infection or inflammation. researchgate.netnih.gov For example, human beta-defensin 1 (hBD-1) is often constitutively expressed, while human beta-defensin 2 (hBD-2) is typically induced by bacterial infection or proinflammatory agonists. spandidos-publications.comaai.orgnih.gov Similarly, tracheal antimicrobial peptide (TAP), a bovine beta-defensin, is constitutively expressed in tracheal epithelial cells, but its mRNA levels dramatically increase upon stimulation with bacteria or bacterial lipopolysaccharide (LPS). nih.govasm.orgscilit.com

The differential regulation between constitutive and inducible defensins suggests distinct roles in intestinal mucosal defense, with each potentially occupying a specific functional niche. aai.org

Transcriptional Regulation Mechanisms

The regulation of this compound gene expression primarily occurs at the transcriptional level. nih.govasm.orgscilit.com This process involves the interaction of various transcription factors and the activation of specific signal transduction pathways triggered by microbial stimuli and inflammatory mediators. researchgate.netnih.gov

Role of Transcription Factors (e.g., NF-κB, NF IL-6)

Key transcription factors play a crucial role in mediating the inducible expression of defensins. The nuclear factor-kappa B (NF-κB) pathway is particularly important in regulating this compound expression, especially in response to pathogens and inflammatory signals. researchgate.netnih.govmdpi.com NF-κB is a family of transcription factors involved mainly in immune and inflammatory responses. mdpi.com Upon activation, NF-κB can translocate to the nucleus and bind to consensus sites in the promoter regions of this compound genes, thereby stimulating their transcription. asm.orgmdpi.comnih.govasm.orgoup.comasm.org Studies on bovine TAP and human beta-defensin 2 (hBD-2) have identified conserved NF-κB binding sites in their 5' flanking regions, which are essential for LPS-mediated transcriptional induction. nih.govasm.orgnih.govasm.orgoup.com

Another transcription factor implicated in this compound gene regulation is nuclear factor interleukin-6 (NF IL-6), also known as C/EBPβ. nih.govasm.orgnih.govasm.org NF IL-6 has been shown to participate in the activation of numerous innate immune responses, often through interactions with NF-κB. nih.govasm.orgnih.govasm.org While NF-κB binding activity is often induced by stimuli like LPS, NF IL-6 binding activity can be constitutively present in some cell types, contributing to the basal or inducible expression of defensins. nih.govasm.orgnih.govasm.org The presence of adjacent NF-κB and NF IL-6 binding sites in this compound gene promoters suggests a coordinated effort in their transcriptional regulation. nih.govasm.orgnih.govasm.org

Other transcription factors, such as Activator Protein-1 (AP-1) and Oct-1, have also been implicated in the regulation of beta-defensin expression in certain contexts. mdpi.com

Signal Transduction Pathways in Response to Microbial Stimuli (e.g., LPS) and Inflammatory Mediators

This compound gene expression is tightly linked to signal transduction pathways activated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize microbial associated molecular patterns (MAMPs) like LPS. pnas.orgmdpi.comdoi.org

LPS, a component of Gram-negative bacteria, is a potent inducer of this compound expression, particularly beta-defensins, in various epithelial cells. nih.govasm.orgscilit.comresearchgate.netspandidos-publications.comnih.govaai.orgoup.comoup.com This induction is often mediated through TLR4, which recognizes LPS and activates downstream signaling pathways, including the NF-κB pathway. mdpi.comoup.comdoi.orgoup.comscilit.com The activation of TLRs leads to the recruitment of adaptor proteins and kinases, culminating in the phosphorylation and activation of NF-κB, which then translocates to the nucleus to initiate this compound gene transcription. mdpi.com

Inflammatory mediators, such as cytokines like Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), also play a significant role in inducing this compound expression. pnas.orgspandidos-publications.comaai.orgoup.commdpi.comaai.org These cytokines can activate various signaling pathways, including those involving NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which converge to regulate this compound gene transcription. mdpi.commdpi.com For instance, IL-1β has been shown to induce hBD-2 expression in human airway epithelial cells, and this is associated with NF-κB activation. asm.orgoup.com Similarly, IL-17 can promote the transcription of the hBD-2 gene through the action of JAK and NF-κB signaling. mdpi.com

The specific signaling pathways activated and the transcription factors involved can vary depending on the type of this compound, the cell type, and the nature of the stimulus. aai.org

Spatiotemporal Expression Profiling

This compound expression is characterized by distinct spatiotemporal patterns, meaning their production is regulated in a tissue-specific manner and changes dynamically during infection and inflammation.

Tissue-Specific Expression (e.g., Neutrophils, Epithelial Cells, Paneth Cells, Reproductive Tract)

Defensins are expressed in a variety of tissues and cell types, reflecting their widespread role in innate immunity. researchgate.netnih.govasm.org

Neutrophils: Alpha-defensins, such as human neutrophil peptides (HNPs) 1-4, are particularly abundant in neutrophils and are constitutively expressed during the promyelocyte stage of neutrophil development. researchgate.netnih.govasm.orgnih.govacrobiosystems.com.cnatsjournals.org These defensins are stored in intracellular granules and released upon neutrophil activation. nih.govatsjournals.org

Epithelial Cells: Epithelial cells lining various body surfaces, including the skin, airway, gut, and urogenital tracts, are major sites of this compound production. pnas.orgresearchgate.netnih.govasm.orgfrontiersin.orgspandidos-publications.com Both alpha- and beta-defensins are expressed by epithelial cells, with some being constitutively present and others inducible upon microbial challenge or inflammation. pnas.orgresearchgate.netnih.gov The expression patterns can vary significantly between different epithelial sites. aai.org

Paneth Cells: Alpha-defensins, specifically human defensins (HDs) 5 and 6, are constitutively expressed and secreted by Paneth cells located at the base of the crypts in the small intestine. asm.orgaai.orgdoi.orgnih.govatsjournals.orgscirp.org These defensins contribute significantly to the antimicrobial barrier in the intestinal lumen. nih.gov

Reproductive Tract: Beta-defensins are strongly and constitutively expressed in the reproductive tract. frontiersin.org

The specific this compound types expressed and their relative abundance can differ considerably between these tissues, contributing to the specialized immune defense required in each location.

Dynamic Regulation During Infection and Inflammation

This compound expression is dynamically regulated during the course of infection and inflammation. In response to the presence of microbes or inflammatory signals, the expression of many inducible defensins is significantly upregulated. researchgate.netspandidos-publications.comnih.govasm.org This surge in this compound production enhances the local antimicrobial activity and contributes to the host's efforts to clear the infection and resolve inflammation. researchgate.netnih.gov

Studies have shown increased expression of various this compound genes in both infectious and inflammatory states in vivo. researchgate.netnih.gov For example, hBD-2 expression is upregulated in inflamed epithelial tissues and in response to bacterial infection. spandidos-publications.comaai.orgmdpi.com The expression levels of beta-defensin genes can also differ depending on the specific pathogens involved in an infection. mdpi.com Furthermore, this compound expression can be altered in chronic inflammatory conditions, such as inflammatory bowel disease (IBD), where changes in both alpha- and beta-defensin levels have been observed. scirp.orgfrontiersin.org

The dynamic regulation of this compound expression during infection and inflammation highlights their critical role as effector molecules in the innate immune response, allowing the host to mount a rapid and tailored defense against invading pathogens.

Table: Regulation of Selected Human Defensins

This compound TypeExpression PatternPrimary Cell/Tissue ExpressionKey Regulatory Factors/Pathways
hBD-1ConstitutiveEpithelial cells (respiratory tract, kidney, urogenital, intestine, oral cavity)Regulated by inflammatory mediators (IFN-γ, LPS, peptidoglycans) spandidos-publications.com
hBD-2InducibleEpithelial cells (skin, respiratory, gingival, intestinal)Bacterial infection, LPS, IL-1α, IL-1β, TNF-α, IL-17, NF-κB, TLR signaling
HD-5ConstitutivePaneth cells (small intestine)
HD-6ConstitutivePaneth cells (small intestine)
HNPs 1-4Constitutive (promyelocytes)NeutrophilsReleased upon neutrophil activation

Impact of Environmental Factors on this compound Expression Research

Research indicates that the expression of this compound genes is significantly influenced by a variety of environmental factors. These factors can range from the presence of microorganisms and dietary components to broader environmental stresses and systemic conditions, impacting this compound levels in diverse organisms, including humans and plants.

Microbial challenge is a significant environmental factor affecting this compound expression. In vitro studies suggest that exposure to bacteria can increase this compound synthesis and secretion by epithelial cells. oup.com Similarly, in vivo studies have observed elevated this compound concentrations in plasma, blood, and body fluids of patients with bacterial infections, suggesting the physiological importance of defensins during infection. oup.com The gut microbiota, a complex environmental factor, is also known to significantly influence host immunity and potentially this compound expression. Environmental factors such as temperature, salinity, and pollution can alter the composition of the gut microbiota, which in turn communicates with the host through metabolites, potentially regulating immune responses and antimicrobial peptide expression. researchgate.net Research in zebrafish, for example, has explored the link between acetate (B1210297) produced by microbes and the upregulation of IL-22, a cytokine known to induce antimicrobial peptide expression, including beta-defensins. researchgate.netmdpi.com

Dietary and nutritional factors also play a role in modulating this compound expression. The long-term use of certain vitamins, such as Vitamin D and Vitamin A (retinoic acid), has been investigated for their effects on hBD expression. nih.govmdpi.com While studies on the impact of Vitamin D on hBD release have shown inconsistent results, potential mechanisms involving the activation of the IL-22 signaling pathway have been suggested. mdpi.com Systemic retinoic acid use has been associated with suppressed salivary hBD-2 levels in some studies. mdpi.com Dietary components and their derivatives, such as AHR ligands found in cruciferous vegetables or environmental toxins like dioxin, can influence the production of IL-22, a cytokine that induces antimicrobial peptides including beta-defensins. nih.gov

Furthermore, systemic conditions that can be influenced by environmental or lifestyle factors, such as hyperglycemia and pregnancy, have been studied for their impact on oral hBD expression. nih.govresearchgate.netmdpi.com Aging is another systemic factor considered to modulate oral cellular antimicrobial responses, including this compound expression. nih.govresearchgate.netmdpi.com

In plant systems, environmental stresses are crucial in regulating plant this compound (PDF) gene expression. Studies on durum wheat (Triticum durum) have shown that this compound genes are highly expressed under various stress conditions, including salinity, drought, and cold. mdpi.comresearchgate.net This suggests a critical role for plant defensins in providing tolerance against these environmental challenges. Research has identified specific this compound genes in durum wheat whose expression is significantly altered in response to these stressors, highlighting their importance in the plant's defense mechanisms against environmental adversities. mdpi.comresearchgate.net

Other environmental signals, including oxygen levels, can also impact pathways that influence this compound expression. For instance, hypoxic conditions have been shown to downregulate cellular responses to IL-22, a key inducer of defensins, by reducing STAT3 phosphorylation and subsequent target gene expression. nih.gov

Immunomodulatory Roles of Defensins

Chemoattraction of Immune Cells

Both alpha-defensins and beta-defensins function as chemoattractants for various immune cells, directing their migration to sites of infection or inflammation. nih.govuni.luguidetopharmacology.orgnih.govhycultbiotech.com This chemotactic activity is a critical mechanism by which defensins contribute to host defense and immune surveillance.

Recruitment of Phagocytes (e.g., Neutrophils, Macrophages)

Defensins play a significant role in the recruitment of phagocytic cells, such as neutrophils and macrophages, to areas requiring immune intervention. Alpha-defensins, including human neutrophil peptides (HNP) 1-4, are potent chemotaxins for macrophages and monocytes. nih.govcmdm.twgenepep.com Specifically, HNP-1, HNP-3, and human defensin 5 (HD5) have been shown to attract macrophages. nih.gov HNP-1 and HNP-2 are known to recruit monocytes. nih.gov Furthermore, HNP1-3 also demonstrate chemotactic activity towards neutrophils. cmdm.tw

Beta-defensins also contribute to the recruitment of phagocytes. Various human beta-defensins can attract monocytes and activated neutrophils, even at low concentrations. nih.gov Research indicates that human beta-defensin 3 (HBD3) attracts monocytes. nih.gov In vivo studies have shown that human beta-defensin 2 (HBD2) can attract macrophages. nih.gov Studies involving bovine neutrophil beta-defensin-5 (B5) in a mouse model have demonstrated its ability to enhance the recruitment of macrophages and dendritic cells to the lungs during the early phase of infection. genscript.com

Chemotaxis of Lymphocytes and Dendritic Cells

Beyond phagocytes, defensins are also chemoattractants for lymphocytes and dendritic cells, which are essential for initiating and shaping adaptive immune responses. Alpha-defensins like HNP-1, HNP-3, and HD5 can mobilize both naive and memory T lymphocytes. nih.gov HNP-1 and HNP-2 have been observed to mobilize immature dendritic cells and naive T lymphocytes. nih.gov

Beta-defensins are chemotactic for immature dendritic cells and memory T cells. hycultbiotech.comwikipedia.orgnih.gov Human beta-defensins, in general, attract immature dendritic cells and memory CD4+ T cells. nih.gov HBD2 and HBD3 are known to chemoattract immature dendritic cells and T-cells. biorxiv.org Similarly, HBD1 and HBD2 function as chemoattractants for immature dendritic cells and memory T cells. hycultbiotech.com

Receptor-Mediated Chemotaxis (e.g., CCR6, CXCR4)

The chemotactic activity of defensins is often mediated through interactions with specific cell surface receptors, particularly G protein-coupled receptors. Chemokine receptor 6 (CCR6) has been identified as a key receptor through which beta-defensins mediate the chemotaxis of lymphocytes and neutrophils. nih.gov Human beta-defensin is selectively chemotactic for cells that express human CCR6. wikipedia.org The chemotaxis induced by beta-defensins via CCR6 is sensitive to pertussis toxin, indicating involvement of Gi protein signaling. wikipedia.org CCR6 is predominantly expressed by immature dendritic cells and memory T cells. wikipedia.orgresearchgate.netidrblab.net HBD2 and HBD3 can signal through CCR6. biorxiv.org HBD1, HBD2, and HBD4 can exert chemotactic activity for endothelial cells in a CCR6-dependent manner. nih.gov HBD3 has been shown to bind to CCR6 on neutrophils, contributing to the inhibition of apoptosis in these cells. nih.gov The CCR6 receptor is also involved in HBD2-mediated chemotaxis of TNFα-stimulated neutrophils. nih.gov

Chemokine receptor 4 (CXCR4) has also been implicated in this compound activity, although the nature of this interaction can be complex and direct binding is debated in some contexts. HBD3 has been shown to compete with stromal-derived factor 1 (SDF-1) for binding to CXCR4 without inducing calcium mobilization or chemotaxis. nih.gov HBD2 or HBD3 can lead to the down-regulation of surface expression of CXCR4 on peripheral blood mononuclear cells (PBMCs). nih.gov HBD3 has also been reported to block CXCR4-dependent chemotaxis in a T cell line and primary activated CD4+ T cells. nih.gov However, some studies suggest that certain beta-defensins may not directly interact with CXCR4. mdpi.com

Another receptor involved in beta-defensin-mediated chemotaxis is Chemokine receptor 2 (CCR2). nih.govmdpi.com HBD3 can attract monocytes via CCR2. nih.gov Both HBD2 and HBD3 induce chemotaxis through interaction with CCR2. mdpi.com CCR2 is expressed on monocytes, dendritic cells, and certain macrophage subsets. mdpi.com The suppression of LPS-induced inflammation in dendritic cells by HBD2 has been shown to be dependent on CCR2 expression. biorxiv.org

Alpha-defensins, such as HNP-1 and HNP-2, are reported to recruit cells with the involvement of the G-protein-coupled receptor formyl peptide receptor-like 1 (FPRL1). cmdm.tw Studies have also indicated that alpha-defensin receptors are coupled to Gαi proteins. nih.gov

Modulation of Cytokine and Chemokine Production

Defensins are capable of modulating the production of various cytokines and chemokines, key signaling molecules that orchestrate immune and inflammatory responses. hycultbiotech.comciteab.comguidetopharmacology.org This modulation can result in both pro-inflammatory and anti-inflammatory effects, highlighting the context-dependent nature of this compound activity. nih.govnih.govciteab.comwikipedia.orgnih.govmdpi.com

Induction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-12p40, TNF-α)

Certain defensins can induce the production of pro-inflammatory cytokines, contributing to the initiation and amplification of immune responses. nih.govciteab.com HBD3, for instance, can induce proinflammatory cytokines in monocytes through a TLR1/2-dependent pathway. nih.gov

Studies on human keratinocytes have shown that exposure to HBD-2, HBD-3, or HBD-4 can increase the gene expression and protein production of interleukin-6 (IL-6). nih.gov Plant defensins have also demonstrated this capability; the plant this compound γ-Thionin has been shown to upregulate the expression of TNF-α, IL-1β, and IL-10. wikipedia.org The tobacco this compound NaD1 induced IL-1β production in macrophages. wikipedia.org

Generally, antimicrobial peptides, including defensins, can act as immune modulators by inducing the generation of pro-inflammatory cytokines. cmdm.tw Research on human conjunctival epithelial cells stimulated with HNP1, HBD2, and HBD3 revealed increased secretion of IL-6, IL-8, and RANTES. idrblab.net HBD2 and HBD3 also stimulated the production of MIP-1β and IL-2 in these cells. idrblab.net

In vivo studies in mice have shown that intravenous administration of hBD3/CpG complexes induced the production of IL-12, IFN-γ, IL-6, IFN-α, and IL-10 in blood serum. nih.gov Intranasal immunization of mice with ovalbumin along with alpha defensins 1-3 resulted in increased production of IFN-γ, IL-5, IL-6, and IL-10. nih.gov HBD3 has been shown to induce IL-8 production in human airway smooth muscle cells in a CCR6-dependent manner. nih.gov Furthermore, beta-defensin 2 has been observed to increase the expression of IFN-γ, IL-1α, and TNF-α in macrophages. guidetopharmacology.org The secretion of beta-defensins can be stimulated by IL-17 family cytokines, TNF, and IL-1, and IL-17 itself influences other cytokines like IL-1α, IL-β, IL-6, IL-7, and TNF-α, which in turn contribute to HBD2 production. mdpi.com

Regulation of Anti-inflammatory Mediators

In addition to inducing pro-inflammatory responses, defensins can also regulate anti-inflammatory mediators and suppress excessive inflammation. Beta-defensins can exhibit anti-inflammatory, pro-resolving activities. nih.gov

Studies in mice overexpressing the beta-defensin ortholog SPAG11 demonstrated reduced expression of inflammatory cytokines IL-1α and IL-1β. nih.gov Exposure of primary macrophages to TLR4 ligands or CD40 activation in the presence of HBD3 has been shown to decrease cytokine responses. nih.gov This anti-inflammatory effect of HBD3 has also been observed in vivo. nih.gov The anti-inflammatory effect of HBD3 on macrophages was evident in their response to Porphyromonas gingivalis, where HBD3 could suppress levels of CCL2, TNF-α, IL-6, and nitric oxide (NO). nih.gov

Human keratinocytes exposed to HBD-2, HBD-3, or HBD-4 showed increased gene expression and protein production of IL-10. nih.gov Human beta-defensin 126 (DEFB126) can neutralize LPS and inhibit the induction of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages. researchgate.netuniprot.org Human DEFB103 (HBD3) has been shown to suppress pro-inflammatory cytokine production by inhibiting NF-κB signaling and targeting TLR4 pathways in macrophages. researchgate.netuniprot.org

Recombinant HBD2 has been found to suppress the secretion of proinflammatory cytokines (such as TNF-α, IL-12, and IL-1β) by dendritic cells while significantly increasing the production of the anti-inflammatory cytokine IL-10. biorxiv.org Alpha-defensins have the capacity to block the secretion of IL-1β by monocytes activated by LPS. nih.gov Research has indicated a multidirectional action of defensins regarding IL-10, with HBD-1 and HBD-2 activating its synthesis, while HBD-2 (potentially referring to a different context or a different this compound like HBD3 as suggested by other findings) inhibited it. nih.gov Defensins can attenuate cytokine responses to certain microbial antigens. citeab.com Alpha-defensins released from apoptotic or necrotic neutrophils can inhibit the stimulation of macrophages. nih.gov Beta-defensins are also capable of inhibiting inflammation. nih.gov In a mouse model, bovine neutrophil beta-defensin-5 significantly down-regulated the levels of TNF-α, IL-1β, and IL-17 during the later phase of infection. genscript.com

Table: this compound Compounds and PubChem CIDs

Compound NamePubChem CIDNotes
Human β-defensin 1 (HBD1)Not availableGene ID: 1672, UniProt: P60022
Human β-defensin 2 (HBD2)6993678Also known as DEFB4A
Human β-defensin 3 (HBD3)11273453Also known as DEFB103A
Human β-defensin 4 (HBD4)11273454Also known as DEFB104A or DEFB4B
Human Neutrophil Peptide 1 (HNP1)16130476α-defensin 1
Human Neutrophil Peptide 2 (HNP2)16130867α-defensin 2
Human Neutrophil Peptide 3 (HNP3)16130868α-defensin 3
Human Neutrophil Peptide 4 (HNP4)16130870Likely α-defensin 4
Human this compound 5 (HD5)16132416α-defensin 5, also known as DEFA5
Human this compound 6 (HD6)16132417α-defensin 6, also known as DEFA6
Human β-defensin 126 (DEFB126)81623
SPAG11Not availableMouse β-defensin ortholog
Bovine neutrophil β-defensin-5Not available
γ-Thionin (Plant this compound)Not availableRefers to a class of plant defensins
NaD1 (Tobacco this compound)Not available
Psd1 (Pea this compound)Not availablePisum sativum this compound 1

Interactive Data Table Examples (Illustrative)

The following tables illustrate how data on this compound-mediated immune cell chemoattraction and cytokine modulation could be presented in an interactive format.

Table 1: Chemoattraction of Immune Cells by Select Defensins

This compoundImmune Cell TypeReceptor Involvement (if specified)Key FindingsSource
HNP1Macrophages, Monocytes, Neutrophils, Lymphocytes, Mast CellsFPRL1, Gαi proteinsPotent chemotaxin for macrophages; recruits monocytes, neutrophils, CD4+ and CD8+ T-cells, mast cells. nih.govcmdm.twgenepep.com nih.govcmdm.twgenepep.com
HNP3Macrophages, LymphocytesGαi proteinsPotent chemotaxin for macrophages; mobilizes naive and memory T lymphocytes. nih.gov nih.gov
HD5Macrophages, LymphocytesNot specifiedPotent chemotaxin for macrophages; mobilizes naive and memory T lymphocytes. nih.gov nih.gov
HBD2Immature DCs, Memory T cells, Macrophages, Monocytes, NeutrophilsCCR6, CCR2Chemotactic for immature DCs and memory T cells; attracts macrophages in vivo; chemoattracts monocytes and activated neutrophils; mediates chemotaxis of TNFα-stimulated neutrophils via CCR6. nih.govhycultbiotech.comwikipedia.orgbiorxiv.orgnih.gov nih.govhycultbiotech.comwikipedia.orgbiorxiv.orgnih.gov
HBD3Monocytes, Immature DCs, Memory T cells, NeutrophilsCCR6, CCR2, CXCR4 (indirect/blocking)Attracts monocytes; chemoattracts immature DCs and memory T cells; mediates chemotaxis of lymphocytes and neutrophils via CCR6; blocks CXCR4-dependent chemotaxis. nih.govwikipedia.orgbiorxiv.orgnih.govmdpi.com nih.govwikipedia.orgbiorxiv.orgnih.govmdpi.com
HBD4Endothelial CellsCCR6Exerts chemotactic activity for endothelial cells. nih.gov nih.gov
B5Macrophages, Dendritic CellsNot specifiedEnhances recruitment of macrophages and dendritic cells in mice. genscript.com genscript.com

Table 2: Modulation of Cytokine and Chemokine Production by Select Defensins

This compoundCell Type StimulatedCytokines/Chemokines Induced (Pro-inflammatory)Cytokines/Chemokines Regulated (Anti-inflammatory/Suppressed)Key FindingsSource
HBD3MonocytesProinflammatory cytokines (TLR1/2-dependent)Decreased cytokine responses (with TLR4 ligands/CD40 activation)Induces proinflammatory cytokines; decreases cytokine responses in macrophages in vitro and in vivo; suppresses CCL2, TNF-α, IL-6, NO. nih.gov nih.gov
HBD2Human Keratinocytes, Human Conjunctival Epithelial Cells, Dendritic CellsIL-6, IL-8, RANTES, MIP-1β, IL-2IL-10 (increased in DCs), TNF-α, IL-12, IL-1β (suppressed in DCs)Increases IL-6 production; stimulates IL-6, IL-8, RANTES, MIP-1β, IL-2 secretion; suppresses pro-inflammatory cytokines and increases IL-10 in DCs. nih.govbiorxiv.orgidrblab.net nih.govbiorxiv.orgidrblab.net
HBD3Human Keratinocytes, Human Conjunctival Epithelial Cells, Human Airway Smooth Muscle Cells, MacrophagesIL-6, IL-8, RANTES, MIP-1β, IL-2, Pro-inflammatory cytokinesIL-10, Pro-inflammatory cytokines (suppressed via NF-κB, TLR4)Increases IL-6 production; stimulates IL-6, IL-8, RANTES, MIP-1β, IL-2 secretion; induces IL-8 via CCR6; suppresses pro-inflammatory cytokines via NF-κB and TLR4. nih.govnih.govidrblab.netresearchgate.netuniprot.org nih.govnih.govidrblab.netresearchgate.netuniprot.org
HBD4Human KeratinocytesIL-6, IL-10, IP-10, CCL2, CCL20, RANTESNot specifiedIncreases gene expression and protein production of several cytokines and chemokines. nih.gov nih.gov
HNP1Human Conjunctival Epithelial Cells, MonocytesIL-6, IL-8, RANTESIL-1β (blocked in LPS-activated monocytes)Stimulates IL-6, IL-8, RANTES secretion; blocks IL-1β secretion. nih.govidrblab.net nih.govidrblab.net
γ-ThioninBovine Mammary Epithelial CellsTNF-α, IL-1β, IL-10Not specifiedUpregulates expression of pro-inflammatory and anti-inflammatory cytokines. wikipedia.org wikipedia.org
NaD1MacrophagesIL-1βVarious immune factors (inhibited)Induces IL-1β production; mainly inhibits production of various immune factors in DCs and monocytes. wikipedia.org wikipedia.org
DEFB126MacrophagesNot specifiedIL-1β, IL-6, TNF-α (inhibited)Inhibits induction of inflammatory cytokines by neutralizing LPS. researchgate.netuniprot.org researchgate.netuniprot.org
DEFB103Myeloid Dendritic Cells, MacrophagesIL6, IL9, TNFPro-inflammatory cytokine production (suppressed)Regulates release of pro-inflammatory cytokines; suppresses pro-inflammatory cytokine production. researchgate.netuniprot.org researchgate.netuniprot.org
B5Lung (in mice)TNF-α, IL-1β, Cxcl1, Cxcl5, Ccl17, Ccl22 (early)TNF-α, IL-1β, IL-17 (down-regulated in later phase)Enhances mRNA expression of pro-inflammatory mediators early; down-regulates pro-inflammatory cytokines later. genscript.com genscript.com

Interaction with Immune Signaling Pathways

Defensins engage with host cells to influence a range of intracellular signaling cascades, thereby shaping immune responses. These interactions can lead to the activation or modulation of pathways critical for inflammation, cell activation, and communication between immune cells.

Modulation of TLR-Mediated Signaling Pathways

Defensins are known to modulate Toll-like receptor (TLR)-mediated signaling pathways. This modulation can have diverse effects on immune responses, influencing the production of both pro-inflammatory and anti-inflammatory mediators. Human beta-defensin 3 (hBD-3), for instance, has been shown to affect pro-inflammatory pathways linked to MyD88 and TRIF. nih.gov Defensins, including hBD-3, demonstrate antiendotoxin properties through their ability to modulate TLR-mediated signaling. nih.gov This can involve intervening in TLR signaling pathways nih.gov and, in some contexts, downregulating host defense peptide-mediated TLR to NF-κB signaling pathways, which can lead to the inhibition of certain pro-inflammatory responses. nih.gov

However, the modulation of TLR-mediated signaling by host defense peptides is not exclusively anti-inflammatory. While they can inhibit LPS-induced TNF production, they can also induce the production of chemokines such as IL-8 and MCP-1, which attract leukocytes. nih.gov β-defensins participate in "cross-talk" with the adaptive immune system, partly by interacting with specific Toll-like receptors. nih.gov Stimulation of TLRs can trigger signaling cascades involving MyD88 and downstream components like MAP kinases and NF-κB. nih.gov Studies have shown that murine beta this compound-2 (mBD-2) can directly activate antigen-presenting cells (APCs) through a TLR4-dependent mechanism. nih.govciteab.comfrontiersin.org Human beta-defensin 2 (hBD2) has been observed to attenuate inflammatory responses in human peripheral blood mononuclear cells (PBMCs) in vitro, reducing levels of TNF-α, IL-1β, and IL-12p70 while increasing the anti-inflammatory cytokine IL-10. rcsb.org hBD2 also significantly reduced the release of IL-1β and TNF-α induced by Pam3CSK4, an alternative TLR ligand, suggesting a direct anti-inflammatory effect on human PBMCs beyond simply binding LPS. rcsb.org The NF-κB pathway is a key signaling route activated by TLRs. rcsb.org TLR signaling contributes to the differential production of antimicrobial peptides (AMPs), including defensins, depending on the cell and tissue type. researchgate.net The TLR4-mediated increase in β-defensin 2 expression in mesenchymal stem cells has been linked to antibacterial effects and the downregulation of inflammatory responses in the context of Escherichia coli-induced pneumonia. researchgate.net Furthermore, TLR2/1 activation has been shown to stimulate the induction of this compound-β4 in human monocytes, a process dependent on IL-1β production. researchgate.net TLR signaling can cooperate with other pathways in the induction of AMPs, highlighting the complex regulatory network involved in innate host defense. researchgate.net

Activation of MAP Kinase Signaling Pathways

Defensins are involved in the activation of Mitogen-Activated Protein (MAP) kinase signaling pathways. These pathways are crucial for various cellular processes, including the induction of inflammatory mediators and the regulation of gene expression. Host defense peptides can promote the influx of neutrophils by inducing the secretion of chemokines, such as IL-8, in a MAP kinase-dependent manner. nih.gov As mentioned earlier, MAP kinases are downstream components in TLR-mediated signaling. nih.gov

Exposure of mammary epithelial cells (MECs) to lipopolysaccharide (LPS) triggers a robust activation of the MAPK pathway, including the phosphorylation of JNK1/2, ERK1/2, and p38, which correlates with an increase in β-defensin expression. rcsb.org However, the specific MAPK activation can vary depending on the stimulus; Staphylococcus aureus activates JNK1/2 and reduces ERK1/2 phosphorylation, while having no effect on p38 MAPK levels. rcsb.org The MAPK signaling pathway plays a crucial role in regulating the expression of AMPs. rcsb.org Both LL-37 and β-defensins have been shown to stimulate the activity of MAP kinases such as p38 and p44/42 in monocytes, mast cells, and keratinocytes. cngb.org

Neutrophil defensins can activate MAP kinase and activator protein-1 (AP-1) to induce the release of interleukin-8 (IL-8) from airway epithelial cells. neobioscience.com Studies have shown that neutrophil this compound dose-dependently increases IL-8 release from cultured A549 epithelial cells. neobioscience.com Specifically, the MAPK ERK is upregulated by neutrophil this compound, and AP-1, but not NF-κB, is also activated. neobioscience.com Inhibition of ERK, tyrosine kinase, and protein kinase C (PKC) significantly inhibited this compound-induced IL-8 release and mRNA expression, indicating that neutrophil this compound activates ERK through AP-1 to upregulate IL-8 mRNA expression and protein synthesis, with tyrosine kinase and PKC implicated in this process. neobioscience.com The requirement for MAPK pathway activation for IL-8 synthesis is not unique to defensins. neobioscience.com The promoter region of the IL-8 gene contains binding sites for both NF-κB and AP-1, highlighting the potential for differential regulation. neobioscience.com

While hBD-3 stimulates immune effector functions in myeloid cells and keratinocytes primarily through the MAPK signaling cascade uni-freiburg.de, it does not induce ERK1/2 or p38 MAP kinases in activated CD4+ T cells frontiersin.org, and is unable to induce MAPK activation in T cells generally uni-freiburg.de. TLR2-mediated signaling pathways, including MAPK-AP-1 and NF-κB, are involved in the induction of avian beta-defensin 9 (AvBD9). wipo.int The induction of hBD-2 and hBD-3 by a lipopeptide has been shown to require p38 MAPK activation but not NF-κB. wipo.int Pathogen-dependent hBD-3 expression can also occur independently of NF-κB and be mediated through a MAPK-AP-1-dependent pathway. wipo.int The specific involvement of AP-1 or NF-κB in this compound induction appears to be dependent on the cell type and the nature of the stimulant. wipo.int Inhibitors of p38 MAP kinase and JNK partially block hBD-2 mRNA induction by F. nucleatum, with a combination of inhibitors completely blocking expression, suggesting hBD-2 regulation by F. nucleatum involves p38 and JNK. wikipedia.org Conversely, phorbol (B1677699) ester induces hBD-2 via the p44/42 extracellular signal-regulated kinase pathway. wikipedia.org Certain compounds, like EGCG, can induce β-defensin 3 expression through p38 MAPK, ERK, and JNK signaling pathways in specific cell lines, increasing the levels of phosphorylated p38 MAPK, p-ERK, and p-JNK. vax-before-travel.com ERK also plays a role in both TLR and CCR signaling. rcsb.org

Influence on STAT1 Phosphorylation

Defensins have been shown to influence the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a key component in cytokine signaling. In T cells, human β-defensin 3 induces tyrosine phosphorylation of STAT1, along with tyrosine phosphatase activity and the nuclear accumulation of SHP-2. uni-freiburg.dehycultbiotech.com This action by hBD-3 can inhibit IFN-γ signaling and enhance the production of cytokines such as IL-2 and IL-10 in T cells. uni-freiburg.dehycultbiotech.com

Studies indicate that hBD-3, but not hBD-2, rapidly stimulates tyrosine phosphorylation of STAT1 concurrently with protein tyrosine phosphatase (PTPase) activity. hycultbiotech.com While hBD-3 induces STAT1 tyrosine phosphorylation in T lymphoblasts, the effect is weaker compared to that induced by IFN-γ. hycultbiotech.com Notably, hBD-3 selectively induces tyrosine phosphorylation of STAT1 but not other STATs in T lymphoblasts, distinguishing it from hBD-2, which does not induce STAT1 or STAT3 phosphorylation. hycultbiotech.com The concurrent stimulation of PTPase activity by hBD-3 is suggested by the dramatic increase in hBD-3-induced phosphorylation when a PTPase inhibitor is included. uni-freiburg.de This PTPase activity is further supported by the observation that hBD-3 suppresses IFN-γ-induced STAT1 tyrosine phosphorylation, although it does not affect STAT1 serine and ERK1/2 threonine phosphorylation. uni-freiburg.de hBD-3 also stimulates the translocation of SHP-2 into the nucleus. uni-freiburg.de

In other cell types, such as keratinocytes, stimulation with TNFα and IFNγ can induce hBD2 and hBD3 expression by activating STAT1 and NF-κB signaling. frontiersin.org Conversely, activation of STAT6 and suppressors of cytokine signaling-1 and -3 can inhibit the TNFα/IFNγ-mediated induction of hBD2 and hBD3 by interfering with STAT1 and NF-κB signaling, highlighting a complex interplay between different signaling pathways in regulating this compound expression. frontiersin.org Other factors, such as leptin, have also been shown to induce tyrosine and serine phosphorylation of STAT1. biorxiv.org Activated Janus kinases (JAKs) are known to facilitate the subsequent phosphorylation of STAT1. nih.gov

Bridging Innate and Adaptive Immunity

Defensins are recognized as crucial molecules that bridge the gap between the innate and adaptive arms of the immune system. They achieve this by influencing the behavior and interactions of various immune cells, including those involved in initiating and shaping antigen-specific responses. nih.govnih.govcngb.org

Host defense peptides, including defensins, act as linkers between innate and adaptive immunity partly due to their ability to recruit antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages to sites of infection or inflammation. nih.govcngb.org By influencing the generation, polarization, and activation of immune cells, HDPs can modulate the adaptive immune response. nih.gov Human beta-defensins (hBDs) are considered to play significant roles in both innate and antigen-specific adaptive immunity. nih.gov β-defensins facilitate "cross-talk" with the adaptive immune system nih.gov, interacting with receptors on myeloid and lymphoid cells to modulate immunocompetent cell responses nih.gov. The chemoattractant properties of defensins were an early indicator of their role in bridging innate responses and adaptive immune cell recruitment. Defensins contribute to the initiation of adaptive antimicrobial immune responses by recruiting APCs, including immature DCs, B lymphocytes, and macrophages, to infection sites.

Cationic host defense peptides (CHDPs) are considered vital in bridging innate and adaptive responses cngb.org, influencing the initiation, polarization, and amplification of specific adaptive immune responses cngb.org. CHDPs have demonstrated adjuvant-like activity cngb.org, and human defensins co-administered with antigens can mimic adjuvants cngb.org. Defensins act as potent immune adjuvants by inducing the production of lymphokines that promote T cell-dependent cellular immunity and antigen-specific immunoglobulin (Ig) production. They appear to function as neutrophil-derived signals that promote adaptive immune responses. Furthermore, defensins can modulate adaptive immune responses through direct interaction with T cells, potentially acting as autoantigens in some contexts. In conditions like psoriasis, AMPs, including defensins, regulate both innate and adaptive immune responses.

Dendritic Cell Maturation and Activation

A key mechanism by which defensins bridge innate and adaptive immunity is by influencing the maturation and activation of dendritic cells (DCs). Defensins can lead to the maturation of DCs nih.gov, and their ability to recruit APCs like DCs is central to their role as linkers between innate and adaptive immunity nih.gov. Host defense peptides modulate the adaptive immune response by activating APCs. nih.gov Beta-defensin 2 has been shown to contribute to antitumor natural killer and beneficial T-cell responses through DC activation. nih.gov

Human beta-defensins (hBDs) have been reported to chemoattract and activate immature DCs. nih.gov The recruitment of DCs by hBDs is thought to enhance the uptake, processing, and presentation of antigens by APCs, leading to the activation of a broad and durable immune response. nih.gov β-defensins engage the CCR6 receptor on immature DCs and T cells, triggering a chemokine response that recruits these cells. nih.govfrontiersin.org They can induce DC maturation through interaction with toll-like receptor 4 (TLR4). nih.gov The observation that defensins can activate APCs in a TLR-dependent manner suggested that AMPs contribute to the function and maturation of these cells. nih.gov Murine beta this compound-2 (mBD-2) has been found to activate APCs via a TLR4-dependent mechanism nih.govciteab.comfrontiersin.org, and recombinant mouse β-defensin 2 has been shown to induce DC maturation via TLR4.

Various human β-defensins can attract immune cells, including immature dendritic cells. Human beta-defensin 3 (hBD3) specifically has been shown to induce the maturation of human Langerhans cell–like dendritic cells (LC-DCs). hBD3 potently induces the phenotypic maturation of LC-DCs, including increased expression of CCR7. It also induces the phenotypic maturation of primary human skin–migratory DCs. hBD3 exposure leads to potent antigen presentation capacity in LC-DCs, and this maturation is mediated in part by NF-κB activation.

Cationic host defense peptides (CHDPs) promote the recruitment of immature dendritic cells (iDCs) to sites of infection cngb.org and interact with several receptors on iDCs to influence their maturation and differentiation cngb.org. The β-defensins HBD1 and HBD2 are known chemoattractants for immature dendritic cells. Defensins contribute to initiating adaptive responses by recruiting APCs, including immature DCs, to infection sites. Complexes formed between defensins and antigens may be more readily taken up by APCs, enhancing antigen-specific antibody responses. These complexes may also be internalized via this compound receptors, facilitating the efficient delivery of microbial antigens to immature DCs. The binding of defensins to antigens can thus facilitate the delivery of bound antigen to APCs, sometimes through specific receptors, enhancing the immunogenicity of the bound antigen in an adjuvant-like manner. Defensins enhance antigen-specific immune responses. β-defensins are capable of recruiting immature dendritic cells to sites of infection and inflammation, and natural and recombinant hBD2 can chemoattract human immature dendritic cells in vitro. Defensins activate innate immune cells, including DCs, often in a pattern recognition receptor (PRR)-dependent manner, leading to DC maturation. They activate monocyte-derived dendritic cells (moDCs), promoting the production of pro-inflammatory cytokines and upregulating CD91 expression. moDCs show a preferential response to defensins by increasing the frequency of CD91bright moDCs and promoting a higher state of activation and maturation in these cells. hBD2 has been shown to modulate cytokine secretion in DCs among PBMCs rcsb.org, and its effects in human mo-DCs and murine bone marrow-derived DCs were blocked by a CCR2 inhibitor rcsb.org.

Enhancement of Antigen-Specific Immunity (e.g., T-cell and B-cell responses)

Defensins contribute to the enhancement of antigen-specific immunity, including the modulation of T-cell and B-cell responses. Host defense peptides can influence the generation and polarization of immune cells, thereby modulating the adaptive immune response. nih.gov Defensins like hBD-2 and hBD-3 have been shown to induce IFN-α production in plasmacytoid DCs (pDCs), which consequently influences the initiation and magnitude of T-cell responses. nih.gov Human beta-defensins (hBDs) play significant roles in antigen-specific adaptive immunity. nih.gov The impact of HDPs on adaptive immunity has been investigated, particularly through the use of cathelicidin (B612621) and this compound as adjuvants to enhance systemic and mucosal antigen-specific immune responses. nih.gov Beta-defensin 2 has been shown to contribute to beneficial T-cell responses through DC activation. nih.gov HDPs complexed with antigens may possess adjuvant potential. nih.gov hBDs have also been reported to chemoattract and activate memory T cells. nih.gov The recruitment of DCs by hBDs, facilitating antigen presentation, is thought to lead to the activation of a broad and durable immune response. nih.gov

β-defensins engage the CCR6 receptor on selected immune effector cells, including T cells. nih.gov Murine beta this compound-2 (mBD-2)-based vaccines have been proposed to elicit potent cell-mediated responses and antitumor immunity. nih.gov Cationic host defense peptides (CHDPs) influence the initiation, polarization, and amplification of specific adaptive immune responses cngb.org and have demonstrated adjuvant-like activity cngb.org. Human defensins co-administered with antigens can act as adjuvants cngb.org. Defensins can modulate adaptive immune responses, acting as adjuvants to enhance the production of specific IgG antibodies. They also contribute to initiating adaptive responses by recruiting B lymphocytes.

Complexes of this compound and antigen may be more readily taken up by APCs, leading to enhanced antigen-specific antibody responses. The binding of defensins to antigens can facilitate the delivery of bound antigen to APCs, enhancing the immunogenicity of the bound antigen in an adjuvant-like manner. Defensins generally enhance antigen-specific immune responses. They can recruit memory T cells to sites of infection and inflammation. hBD3-stimulated LC-DCs induce robust proliferation and IFN-γ secretion by naive human T cells, demonstrating potent antigen presentation capacity. hBD3 also appears to skew T-cell activation towards a T-helper type-1 immune response. Defensins can modulate adaptive immune responses by directly interacting with T cells, potentially as autoantigens in the context of conditions like psoriasis.

Dual Nature of this compound Immunomodulation (Protective vs. Potential Pathogenic Roles in certain contexts)

Defensins are widely recognized for their protective roles in host defense. They act as a first line of defense at barrier tissues, directly killing or inhibiting the growth of invading microorganisms. scirp.orgoup.commdpi.comaap.org For instance, human alpha-defensins (HNPs and HD5) are known for their antimicrobial activity against enteric pathogens, helping maintain the balance between protection from pathogens and tolerance to normal flora in the gastrointestinal tract. scirp.org Studies in transgenic mice expressing human alpha-defensin HD5 have shown increased resistance to Salmonella typhimurium infection. nih.gov Human beta-defensin 2 (hBD-2) has also been shown to protect against bacterial, viral, fungal, and parasitic infections, and its role in enhancing immunity has been observed in infants. researchgate.netnih.gov In the context of viral infections, defensins can block multiple steps of host-virus interactions, including adhesion and entry for enveloped viruses like herpes simplex virus 2 (HSV-2), and intracellular uncoating and escape for non-enveloped viruses like human papillomavirus (HPV) and adenovirus. nih.gov Furthermore, alpha-defensins have been shown to potentiate neutralizing antibody responses to enteric viral infections, acting as adjuvants in antiviral immunity. plos.orgbiomolther.org Defensins also contribute to wound healing by promoting cell migration and proliferation. mdpi.comtandfonline.comnih.gov

However, accumulating evidence indicates that defensins can also exert pathogenic effects, acting as a "double-edged sword" in host immunity depending on the biological setting. nih.govfrontiersin.orgresearchgate.net In certain conditions, defensins have been "alleged" to promote viral and bacterial infections. nih.govfrontiersin.orgresearchgate.net For example, while generally protective against bacteria, alpha-defensins have been found to contribute to the pathogenicity of Shigella in specific settings. nih.gov Alpha-defensins can also promote bacterial adherence to epithelial cells, suggesting a role in the pathogenesis of chronic obstructive pulmonary disease (COPD) and cystic fibrosis. nih.gov

In inflammatory bowel diseases (IBD), while a deficiency in this compound expression, particularly alpha-defensins like HD5 and HD6, is implicated in increased bacterial invasion and inflammation in Crohn's disease, altered expression of other inducible defensins in inflamed tissue suggests a complex role in active inflammation. scirp.orgnih.govplos.org Increased this compound levels have been observed in various inflammatory lung diseases, including cystic fibrosis and acute respiratory distress syndrome (ARDS), where they may contribute to inflammatory processes. tandfonline.comnih.gov Alpha-defensins accumulating in airway secretions of patients with chronic inflammatory lung disorders have been shown to be cytotoxic to airway epithelial cells and induce chemokine secretion. nih.gov

The immunomodulatory effects of defensins are complex and context-dependent, influencing both pro- and anti-inflammatory responses. nih.govmdpi.com While some defensins can induce inflammation by attracting immune cells and stimulating cytokine production, others may exhibit anti-inflammatory activities. nih.govtandfonline.comnih.govmdpi.commdpi.com For instance, HNP1-3 can induce TNF-α and IFN-γ release from macrophages, enhancing phagocytosis, but HNP1 and HNP4 can also suppress NK cell activity and cytokine production. nih.govnih.gov Human beta-defensin-3 (hBD-3) has been shown to inhibit the proinflammatory response by suppressing TNF-α secretion, while hBD-2 can inhibit IL-17 production by T-cells. tandfonline.com

Furthermore, defensins have been implicated in tumorigenesis, exhibiting both tumor-proliferative and -suppressive activities, highlighting their functional complexity in antitumor immunity. nih.govresearchgate.netmdpi.com Their role in cancer progression appears to be conflicting and context-dependent. mdpi.com

The dual nature of defensins underscores the intricate balance of the immune response. While essential for host defense, their potent biological activities necessitate tight regulation to prevent contributions to disease pathogenesis.

Here is a summary of the dual roles of defensins based on research findings:

This compound Type/NameProtective RolesPotential Pathogenic RolesContext/Disease Association
Alpha-defensinsBroad antimicrobial (bacteria, viruses, fungi), neutralize toxins, chemoattract immune cells, enhance phagocytosis, potentiate antibody response to viruses. nih.govaap.orgplos.orgresearchgate.netnih.govtaylorandfrancis.comContribute to Shigella pathogenicity, promote bacterial adherence to epithelial cells, cytotoxic to epithelial cells, induce chemokine secretion. nih.govnih.govGastrointestinal infections (Shigella, Salmonella), chronic inflammatory lung disorders (COPD, cystic fibrosis), IBD (Crohn's disease). nih.govscirp.orgnih.govnih.gov
Beta-defensinsBroad antimicrobial (bacteria, viruses, fungi, parasites), chemoattract immune cells, regulate inflammation, promote wound healing. researchgate.netnih.govtandfonline.commdpi.comfrontiersin.orgnih.govMay contribute to inflammation in certain diseases, altered expression in inflammatory conditions. scirp.orgtandfonline.complos.orgtandfonline.commdpi.comInflammatory bowel disease (Crohn's disease, ulcerative colitis), inflammatory lung diseases, periodontal disease, pterygium, cancer. scirp.orgtandfonline.comnih.govplos.orgtandfonline.commdpi.comspandidos-publications.com
General DefensinsInnate and adaptive immunity, host defense, antimicrobial activity, immunomodulation, wound healing. nih.govoup.commdpi.comaap.orgtandfonline.comresearchgate.netmdpi.comjmb.or.krPromote viral/bacterial infections in certain settings, pro-inflammatory effects, anti-inflammatory effects (can be detrimental if excessive), tumorigenesis. nih.govfrontiersin.orgnih.govresearchgate.netnih.govmdpi.commdpi.comVarious infectious diseases, inflammatory disorders, cancer. nih.govresearchgate.netscirp.orgtandfonline.comnih.govnih.govplos.orgmdpi.commdpi.commdpi.com

Evolutionary Biology of Defensins

Gene Duplication and Diversification Events

Gene duplication and subsequent sequence diversification have been pivotal in the expansion and diversification of defensin gene families across eukaryotes. frontiersin.orgnih.govmdpi.comresearchgate.netpnas.org This process has led to the presence of multiple this compound copies in the genomes of organisms, contributing to the extensive repertoire observed. nih.govmdpi.com

In bivalve mollusks, for example, an expanded repertoire of big this compound sequences is the result of independent lineage-specific tandem gene duplications followed by rapid molecular diversification of the new copies. frontiersin.orgnih.govunits.it This ongoing process can lead to the simultaneous presence of canonical big defensins and non-canonical (β-defensin-like) sequences within the same species. nih.govunits.it

Mammalian β-defensins have also undergone extensive gene duplication events followed by diversification, giving rise to a large family. mdpi.com In the human genome, for instance, 13 α- and 39 β-defensin genes have been identified. mdpi.com These genes often reside in complex genomic regions prone to structural variations, including copy number variations (CNVs). frontiersin.orgmdpi.compnas.org CNVs are variations in gene dosage and can range in size, potentially influencing phenotypic diversity and evolutionary adaptation. mdpi.compnas.org Structural variations and CNVs have mediated and continue to influence the diversification and expression of this compound family members. frontiersin.org

Studies on primate α-/θ-defensin genes indicate a "birth-and-death" evolution model with frequent duplication and rapid evolution. plos.org Species-specific duplication or pseudogenization within simian α-defensin clusters suggests a constantly shifting antimicrobial spectrum, likely driven by the dynamic pathogen environment. plos.org

Selective Pressures Driving this compound Evolution

The evolution of defensins is significantly shaped by selective pressures, particularly those arising from the ongoing "arms race" between hosts and pathogens. plos.orgoup.comasm.orgbiorxiv.org This antagonistic coevolution drives the rapid divergence of immune genes, including defensins. researchgate.netasm.orgbiorxiv.org

Positive Selection and Adaptive Evolution in Response to Pathogens

Positive selection, also known as adaptive evolution, plays a crucial role in the diversification of defensins, allowing them to adapt to a wide array of rapidly evolving microbes. nih.govresearchgate.netresearchgate.netoup.com This selective pressure favors mutations that confer a selective advantage, such as enhanced antimicrobial activity against novel or evolving pathogens. oup.com

Studies employing methods like comparing the rate of nonsynonymous substitutions (dN) to synonymous substitutions (dS) (dN/dS ratio or ω) have provided evidence of positive selection acting on this compound genes. oup.com An ω ratio greater than 1 suggests positive selection. oup.com

In mammalian α-defensins, evidence of positive selection has been detected at several amino acid sites located within the mature antimicrobial peptide region, but not in the prepropeptide region. nih.govoup.com This implies that these sites are functionally important for antimicrobial activity. nih.govoup.com The positive selection on mature peptides is likely due to strong selection pressure from direct interactions with variable microbes. plos.org

Similarly, studies on β-defensins have revealed positive selection driving rapid divergence in mammalian lineages. researchgate.netphysiology.org Sites under positive selection have been identified within the mature regions of primate and mouse defensins, potentially indicating positions crucial for functional specificity or peptide oligomerization. researchgate.net

The diversification of this compound sequences through positive selection is a key mechanism by which hosts can better cope with different microbial challenges in their ecological niches. physiology.org

Conserved Residues and Structural Integrity under Selective Constraint

The evolution of defensins appears to be governed by two opposing forces: positive selection driving diversification to combat pathogens and purifying selection (or selective constraint) stabilizing critical residues and motifs to preserve the functional and structural scaffold. latrobe.edu.auoup.com

In plant defensins, for instance, while amino acid sequences are highly variable, the eight cysteine residues involved in disulfide bonds are completely conserved, along with a few other residues that contribute to the this compound fold. latrobe.edu.au Similarly, in mammalian α-defensins, the six cysteine residues and a specific glycine (B1666218) residue are conserved, being important for the molecule's structure. oup.com The signal peptide and proregion in α-defensins also exhibit more amino acid conservation than the mature peptide region. oup.com

This balance between diversification and conservation allows defensins to evolve new specificities while retaining their fundamental structure and function as host defense peptides. oup.com

Convergent Evolution of this compound-like Structures and Functions

A striking aspect of this compound evolution is the extensive convergent evolution observed in their sequence, structure, and function across distantly related eukaryotic lineages. frontiersin.orgresearchgate.netnih.govlatrobe.edu.aumiddlebury.edulatrobe.edu.aunih.govlatrobe.edu.au Despite arising from independent evolutionary origins (the cis- and trans-defensin superfamilies), defensins have converged on similar structural scaffolds and broad-spectrum antimicrobial activities. frontiersin.orgresearchgate.netnih.govmiddlebury.edulatrobe.edu.au

This convergent evolution is attributed to similar selection pressures, particularly the need for effective host defense against microbes, coinciding with biophysical constraints that favor a limited number of stable, disulfide-rich protein folds capable of membrane interaction and disruption. nih.govnih.gov The utility of displaying loops on a stable, compact, disulfide-rich core has been exploited repeatedly by evolution. researchgate.netnih.govmiddlebury.edunih.gov

Convergent evolution is also evident in the functional diversification of defensins, where members from both superfamilies have independently evolved roles beyond direct antimicrobial activity, such as cell signaling (e.g., immune cell recruitment) and toxic functions. researchgate.netnih.govmiddlebury.edu

Evolutionary Recruitment of Defensins for Non-Immune Functions (e.g., Toxins)

Beyond their primary role in innate immunity, defensins and this compound-like proteins (DLPs) have been evolutionarily recruited for a variety of non-immune functions in different organisms. frontiersin.orgresearchgate.netnih.govwikipedia.org This highlights the versatility and evolvability of the this compound structural scaffold. nih.gov

One notable example is the recruitment of this compound-like structures to serve as toxins, particularly in animal venoms. researchgate.netnih.govwikipedia.orgoup.com These toxic DLPs often retain a this compound-like scaffold but have diversified loop sequences that enable specific interactions with ion channels, disrupting nerve signals. nih.govwikipedia.org Examples include toxins found in the venoms of scorpions, spiders, snakes (like crotamine), sea anemones, and the platypus. nih.govwikipedia.org

Experimental studies have demonstrated that modifications to this compound structure, such as the deletion of specific loops, can convert an antimicrobial this compound into a neurotoxin by removing steric hindrance that prevents interaction with ion channels. wikipedia.orgoup.com This provides insight into the potential evolutionary pathways for the emergence of toxic functions from ancestral defense peptides. oup.com

Other non-immune functions include roles in cell signaling, such as immune cell recruitment in vertebrates and self/non-self-recognition during fertilization in plants. researchgate.netnih.govwikipedia.org Some defensins also function as enzyme inhibitors. researchgate.netwikipedia.org In dogs, defensins have even evolved alternative functions like controlling coat color. frontiersin.org

This evolutionary recruitment of defensins for diverse roles underscores the adaptability of their core structure and the power of natural selection to repurpose existing protein scaffolds for new biological functions.

Advanced Research Methodologies and Computational Analysis

Biochemical and Biophysical Research Techniques

Investigating the molecular characteristics and interactions of defensins relies on sophisticated biochemical and biophysical methods. These techniques provide insights into peptide mass, sequence, structure, and dynamics.

Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS/MS) for Peptide Analysis

Mass spectrometry (MS) is a powerful tool for the identification and characterization of peptides, including defensins. Two commonly used techniques are Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MALDI-TOF MS is often employed for rapid detection and identification of peptides. In studies of nasal fluid, MALDI-TOF/TOF MS has been used to detect and identify alpha-defensins, also known as Human Neutrophil Peptides (HNPs), including HNP1-3, based on their molecular masses (e.g., 3371 Da, 3442 Da, 3486 Da). mdpi.com This technique can be used for direct sequencing of peptides or for peptide mass fingerprinting after enzymatic digestion. mdpi.com MALDI-TOF MS has also been utilized to analyze modifications to defensin peptides, such as the adduct formation on recombinant human beta-defensin-2 (rhBD-2) after incubation with dicarbonyls like methylglyoxal (B44143) (MGO) or glyoxal (B1671930) (GO). plos.org Changes in mass spectra reflect the presence of these adducts. plos.org The technique involves incubating the this compound with the substance of interest, purifying the sample, and then analyzing it using the mass spectrometer. plos.org For rhBD-2, peaks corresponding to singly and doubly protonated ionic species were observed, and incubation with MGO resulted in additional peaks indicating adduct formation. plos.org MALDI-TOF MS has also shown promise as an assay for detecting alpha-defensins in synovial fluid, demonstrating high sensitivity and specificity in identifying periprosthetic joint infections. researchgate.net

LC-MS/MS, particularly nanoLC-ESI-MS/MS, provides sensitive and specific quantification and sequencing of peptides. researchgate.netnih.gov In contrast to MALDI-TOF MS, which often uses peptide mass fingerprinting, LC-MS/MS identifies proteins based on the sequencing of multiple independent peptides derived from the same protein. prottech.com This method involves separating a peptide mixture by high-performance liquid chromatography (HPLC) before the peptides are fragmented and analyzed by a tandem mass spectrometer. prottech.com LC-MS/MS was used in conjunction with MALDI-TOF/TOF MS to identify peptides and proteins, including alpha-defensins, in human gingival crevicular fluid. nih.gov

Here is a conceptual table illustrating how mass spectrometry data might be presented for this compound analysis:

This compound TypeTechniqueSample SourceObserved Mass (Da)Interpretation/FindingCitation
Alpha-defensinMALDI-TOF/TOF MSNasal Fluid3371, 3442, 3486Identification of HNP1-3 mdpi.com
Beta-defensin-2MALDI-TOF MSIn vitro incubation~4327.6, ~2164.5Singly and doubly protonated rhBD-2 plos.org
Beta-defensin-2MALDI-TOF MSIn vitro incubationIncreased massAdduct formation after incubation with MGO or GO plos.org
Alpha-defensinMALDI-ToF MSSynovial FluidNot specifiedDetection of HNPs in septic patients researchgate.net
Alpha-defensinnanoLC-ESI-MS/MSGingival Crevicular FluidNot specifiedIdentification of alpha-defensins nih.gov

Spectroscopic Techniques (e.g., NMR Spectroscopy for structural insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the structure and molecular dynamics of defensins in solution. acs.orgnih.govacs.orguq.edu.au NMR spectroscopy has been used to study the structures of theta-defensins and their self-association. nih.govacs.orguq.edu.au It is particularly well-suited for characterizing the molecular dynamics of these peptides, especially those with elongated structures like theta-defensins. nih.govacs.org

Isotopically labeled proteins enhance the sensitivity of NMR relaxation measurements. acs.org While chemical synthesis of small cyclic peptides like theta-defensins makes isotope labeling expensive, recent advancements in recombinant production methods, such as modified protein splicing and cell-free ribosomal synthesis, have enabled the cost-effective production of isotopically labeled theta-defensins for NMR studies. acs.org

Molecular Biology and Gene Expression Analysis

Understanding the regulation and expression patterns of this compound genes is crucial for comprehending their biological roles. Molecular biology techniques are extensively used for this purpose.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) is a widely used technique for measuring the expression levels of specific this compound genes. This method allows for the quantification of mRNA transcripts, providing insights into how this compound gene expression changes under different conditions.

qRT-PCR has been employed to evaluate the expression of this compound genes in various organisms and contexts. For instance, it was used to examine the expression of defensins in bed bugs (Cimex lectularius) in response to bacterial ingestion and injection. mdpi.com This study utilized comparative transcriptomics alongside qRT-PCR to assess this compound expression in different tissues (midguts and the rest of the body) after exposure to Gram-positive and Gram-negative bacteria. mdpi.com The results demonstrated sex-specific and immunization mode-specific upregulation of bed bug defensins. mdpi.com

In plant research, qRT-PCR has been used to analyze the relative gene expression of this compound genes, such as CaDEF1 in pepper plants (Capsicum annuum), in response to infection by bacterial strains. researchgate.net Expression values are typically normalized using reference genes, such as Capsicum annuum CaACTIN. researchgate.net

qRT-PCR has also been used to validate gene expression changes initially identified through RNA sequencing. acrabstracts.orgfrontiersin.org In a study investigating the effects of Rhesus macaque theta This compound-1 (B1577183) (RTD-1) on synovial tissue gene expression in a rat model of rheumatoid arthritis, qRT-PCR was used to confirm the regulation of 12 genes detected by RNA-seq analysis. acrabstracts.org Similarly, in a bioinformatic analysis of the wheat this compound gene family, qRT-PCR was used to verify the expression patterns of candidate genes under different stresses, correlating with RNA-seq data. frontiersin.org

Furthermore, a modified real-time quantitative PCR method has been developed to measure the copy number of human beta-defensin genes (DEFB4, DEFB103, DEFB104). nih.gov This method involves amplifying the target this compound gene locus and a single-copy reference locus (e.g., human serum albumin, ALB) in a single reaction. nih.gov By correcting for differences in amplification efficiency and normalizing with a calibrator, the ratio of the target gene copy number to the reference gene copy number can be determined, providing a reliable tool for genotyping gene copy number variations. nih.gov

RNA Sequencing and Differential Expression Analysis

RNA sequencing (RNA-seq) is a high-throughput technology that allows for the comprehensive analysis of the transcriptome, providing a global view of gene expression. Differential expression analysis of RNA-seq data is used to identify genes, including defensins, that show significant changes in expression levels between different biological conditions.

RNA-seq has been applied to study this compound gene expression in various contexts. In a study examining early-stage tongue cancer, RNA sequencing data from patients with and without lymph node metastasis were analyzed to identify differentially expressed genes (DEGs). nih.gove-ceo.org Using bioinformatics tools, the gene expression profiles of the two groups were compared, and this compound-associated genes such as DEFB4A, DEFB103B, and DEFB4B were identified as being significantly different between the groups. nih.gove-ceo.org Specifically, immunohistochemical staining validated significantly higher expression of this compound in the group without lymph node metastasis. e-ceo.org

RNA-seq has also been used to investigate the impact of this compound treatment on gene expression. In the study on RTD-1 and rheumatoid arthritis, RNA-seq analysis of synovial tissue revealed differential expression of a significant number of genes after RTD-1 treatment. acrabstracts.org This analysis helped identify signaling pathway targets of RTD-1. acrabstracts.org

Comparative transcriptomics, often involving RNA-seq, has been used in conjunction with qRT-PCR to evaluate this compound expression. mdpi.com In the bed bug study, this approach allowed for a detailed analysis of this compound gene expression patterns in response to bacterial challenge. mdpi.com

RNA-seq data from public databases can also be utilized for bioinformatic analysis of this compound gene families and their expression patterns under various stresses. frontiersin.org Tools are used to map RNA-seq data to reference genomes and calculate gene expression levels, which can then be visualized and analyzed for differential expression. frontiersin.org

Reporter Gene Constructs for Promoter Studies

Reporter gene constructs are molecular tools used to study the transcriptional regulation of genes, including defensins. In these constructs, the promoter region of a this compound gene is fused to a reporter gene (e.g., beta-glucuronidase (GUS) or secreted alkaline phosphatase (SEAP)), which produces an easily detectable product. By measuring the activity of the reporter gene under different conditions, researchers can infer the activity of the this compound promoter and identify regulatory elements and transcription factors that control its expression.

Reporter gene constructs have been used to investigate the promoters of both plant and mammalian this compound genes. Studies on the plant this compound gene PDF1.2 from Arabidopsis have used reporter gene constructs where the promoter region was linked to the GUS-encoding gene. nih.gov Transgenic plants carrying this construct showed local and systemic induction of reporter gene activity when challenged with fungal pathogens, indicating that the PDF1.2 promoter is activated under these conditions. nih.gov The PDF1.2 promoter was also strongly induced by jasmonates and the active oxygen-generating compound paraquat, but not by salicylate, supporting the existence of a salicylic (B10762653) acid-independent signaling pathway involved in its induction. nih.gov Such transgenic plants serve as valuable tools for dissecting these signaling pathways. nih.gov

In maize, a bidirectional promoter located in the intergenic region of two this compound-like protein genes, Def1 and Def2, has been studied using reporter gene fusions (GUS and GFP). oup.com Transient and stable transformation systems showed that this bidirectional promoter could drive the specific and strong expression of both reporter genes in transgenic maize embryos. oup.com Truncation analysis of the promoter region helped reveal the interaction between the core promoter and cis-elements responsible for bidirectional transcription strength and polarity. oup.com

Studies on the transcriptional regulation of human beta-defensin-2 (hBD-2) in cultured cells have also utilized reporter gene assays. asm.orgoup.com Constructs containing different lengths of the hBD-2 promoter region fused to a reporter gene (e.g., SEAP) were transfected into cells. oup.com Analysis of reporter gene activity revealed that a specific region of the hBD-2 promoter containing consensus binding sites for transcription factors like NF-κB and NF-IL6 was responsible for mediating gene induction in response to stimuli like lipopolysaccharide (LPS). asm.orgoup.com Mutation analysis of these binding sites further demonstrated their contribution to the promoter's responsiveness. oup.com

Furthermore, reporter gene constructs have been used to evaluate the strength and activity of novel genetic promoters designed to drive this compound expression. plos.org For example, hybrid promoters fused to the human this compound (HNP-1) gene were introduced into plant protoplasts, and the resulting antibacterial activity of the expressed this compound was measured, demonstrating the efficacy of the novel promoters compared to standard promoters. plos.org

Gel Mobility Shift Assays for Transcription Factor Binding

Gel Mobility Shift Assays (GMSA), also known as Electrophoretic Mobility Shift Assays (EMSA), are a widely used technique to study protein-DNA interactions, specifically the binding of transcription factors to DNA sequences. This method is valuable for identifying sequence-specific DNA-binding proteins in cellular extracts and pinpointing critical binding sequences within gene regulatory regions. unito.it The principle relies on the fact that a DNA probe bound to a protein will migrate slower through a native polyacrylamide gel compared to an unbound DNA probe, resulting in a "shift" in mobility. unito.it

In this compound research, EMSA has been employed to investigate the transcriptional regulation of this compound genes. For instance, studies on mosquito this compound genes have used EMSA to confirm the binding of NF-κB and C/EBP-like transcription factors to specific sites within their promoters. nih.gov Mutagenesis of these binding sites, followed by EMSA, helped demonstrate that a cluster of three NF-κB binding sites and associated C/EBP-like motifs function as a unit for optimal promoter activity in Aedes aegypti this compound A. nih.gov Similarly, EMSA has been used to examine the binding of nuclear factors to the human β-defensin-2 (hBD-2) promoter region in response to stimuli like lipopolysaccharide (LPS). oup.com These studies showed that NF-κB binding sites are essential for the binding of nuclear factors induced by LPS, contributing to hBD-2 transcription in cell lines such as HeLa. oup.com Furthermore, EMSA has revealed that C/EBPα predominantly binds to specific C/EBP/c-Myb sites in the promoters of human neutrophil peptide-1 (HNP-1) and HNP-3 this compound genes in certain cell lines, indicating a role for C/EBPα in their transcription. aai.org

Cellular and Functional Assays (In vitro research models)

In vitro cellular and functional assays are essential for evaluating the biological activities of defensins, including their antimicrobial potency and their ability to influence immune cell behavior.

The radial diffusion assay (RDA) is a standard method for assessing the antimicrobial activity of peptides, including defensins. plos.orgasm.orgfrontiersin.orgmdpi.complos.org This assay involves embedding microorganisms in an agar (B569324) medium containing nutrients and then creating wells in the agar where the this compound solution is added. asm.org As the this compound diffuses into the agar, it inhibits the growth of susceptible microorganisms, creating a clear zone of inhibition around the well. asm.orgplos.org The diameter of this zone is proportional to the antimicrobial potency of the peptide. asm.orgplos.org

RDA has been widely used to determine the bactericidal and bacteriostatic functions of various defensins against a range of bacterial strains. plos.org For example, studies have used RDA to evaluate the activity of recombinant human β-defensin-2 (rhBD-2) against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. plos.org Findings from such assays can demonstrate that modifications to this compound structure, such as those caused by dicarbonyls like methylglyoxal, can significantly reduce their antimicrobial function. plos.org Avian β-defensins (AvBDs) have also been tested using RDA, showing potent antimicrobial activity against various Salmonella serovars and other pathogens, with the minimum inhibitory concentration (MIC) often determined through this method. asm.orgfrontiersin.orgmdpi.com RDA can also be used to compare the activity of different forms or analogs of a this compound, highlighting the importance of factors like redox status for function. plos.org

Here is an example of data that might be obtained from radial diffusion assays:

This compound PeptideMicroorganismInhibition Zone Diameter (mm)
rhBD-2 (untreated)Escherichia coli8.5
rhBD-2 (MGO-treated)Escherichia coli3.0
AvBD11Listeria monocytogenes10.2
AvBD11Staphylococcus aureus6.5

Chemotaxis assays are used to measure the directed migration of cells in response to a chemical stimulus, such as defensins. These assays are crucial for understanding the role of defensins as chemoattractants for various immune cells. A common method is the use of multi-well microchemotaxis chambers, where cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the chemoattractant. plos.orgaai.orgnih.govashpublications.org The number of cells that migrate through the pores to the lower chamber is then quantified. nih.gov

Defensins, particularly beta-defensins, are known to chemoattract various immune cell types, including monocytes, macrophages, immature dendritic cells, memory T cells, and neutrophils. plos.orgaai.orgnih.govashpublications.organnualreviews.org Chemotaxis assays have demonstrated that human β-defensin-2 (hBD-2) and hBD-3 can induce the migration of cells expressing the chemokine receptor CCR2. aai.org Studies using CCR2-expressing HEK293 cells showed dose-dependent migration in response to hBD-2 and hBD-3. aai.org Human α-defensins (HNP 1-2) have also been shown to have chemotactic activity for polymorphonuclear leukocytes and CD4 T lymphocytes. ashpublications.org Furthermore, chemotaxis assays can reveal how modifications to this compound structure affect their ability to attract cells. plos.org For example, modification of rhBD-2 by methylglyoxal has been shown to significantly reduce its chemotactic function in CEM-SS cells. plos.org

Cell culture models are indispensable tools for investigating the mechanisms by which defensins are regulated at the gene expression level and how they modulate immune responses. Various cell lines and primary cell cultures are used to study this compound gene induction in response to different stimuli and to assess the immunomodulatory effects of applied defensins.

Studies using cell culture models, such as human cervical carcinoma (HeLa) cells, have explored the transcriptional regulation of hBD-2 by stimuli like LPS. oup.com These models allow for the analysis of promoter activity and the identification of key regulatory elements and transcription factors involved in this compound gene expression. oup.com Intestinal epithelial cell lines, like TC7 colonic epithelial cells, have been used to identify natural molecules that can induce the expression of human β-defensin-3 (HBD3) at both the gene and protein levels. pnas.org These studies can reveal the signaling pathways involved, such as MAPK-dependent pathways, and the recruitment of transcription factors to the this compound promoter. pnas.org

Cell culture models are also used to study the immunomodulatory properties of defensins. bowdish.camdpi.comnih.gov For instance, neutrophil defensins (HNP1-3) have been shown to induce proliferation and enhance wound closure in lung epithelial cell lines in vitro. bowdish.canih.gov Plant defensins have been investigated in cell cultures of human immunocompetent cells, including monocyte-derived dendritic cells, primary blood monocytes, and THP-1-derived macrophages, to assess their effects on cytokine production and other immune responses. mdpi.com These studies highlight the diverse immunomodulatory actions of defensins depending on the specific this compound and target cell type. mdpi.com Primary cell cultures, such as neutrophils purified from peripheral blood, can be used to study the triggers for myeloid α-defensin secretion and their functions within phagosomes. annualreviews.org Furthermore, co-culture models, such as enteroids (3D primary intestinal epithelial cell cultures) mixed with immune cells, represent more physiologically relevant systems to investigate this compound-mediated immune cell recruitment and activation. annualreviews.org

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches play a vital role in the study of defensins, particularly in predicting potential this compound sequences and classifying them based on their characteristics.

In silico methods leverage computational algorithms and biological databases to predict and classify this compound peptides from protein sequences. These approaches are valuable for identifying novel this compound candidates from large datasets and categorizing them into known families and subfamilies, which can be more time-consuming and costly using experimental methods alone. nih.govexcli.deresearchgate.net

Several machine learning-based methods have been developed for the in silico prediction and classification of defensins. nih.govexcli.deresearchgate.netfrontiersin.org These methods typically involve steps such as dataset preparation (including this compound and non-defensin sequences), feature encoding (representing peptide sequences numerically), feature selection (identifying the most relevant features), and applying machine learning algorithms like Support Vector Machines (SVM). nih.govexcli.defrontiersin.org

Examples of computational tools and methods developed for this compound prediction and classification include:

ID_RAAA: An early method for classifying four this compound families (vertebrate, plant, insect, and other defensins). researchgate.net

Defensinpred: A classifier developed to predict human this compound proteins and their types based on pseudo amino acid compositions. researchgate.net

iDPF-PseRAAAC and iDEF-PseRAAC: Methods that have shown high accuracy in predicting this compound families and subfamilies using SVM algorithms and feature selection techniques. nih.gov

DEFPRED: An in silico tool for the prediction and design of defensins, offering models to discriminate defensins from other antimicrobial peptides (AMPs) and from random protein sequences. nih.govfrontiersin.org DEFPRED utilizes SVM-based models coupled with selected important features. nih.govfrontiersin.org

These computational tools have demonstrated high predictive performance. For instance, one SVM-based model achieved an MCC (Matthews Correlation Coefficient) of 0.88 and an AUROC (Area Under the Receiver Operating Characteristic curve) of 0.98 in classifying defensins from other AMPs on a validation dataset. frontiersin.orgresearchgate.net Another model achieved an MCC of 0.96 and an AUROC of 0.99 for classifying defensins from non-defensins. frontiersin.orgresearchgate.net Analysis of amino acid composition has shown that certain residues like Cysteine, Arginine, and Tyrosine are more abundant in defensins compared to other AMPs, which is a feature utilized by these prediction models. frontiersin.org

Here is a summary of some computational methods for this compound prediction:

MethodUnderlying AlgorithmPrimary ApplicationReported Performance (Example)
ID_RAAANot specifiedThis compound family classificationSuccessfully classified 4 families researchgate.net
DefensinpredSVMHuman this compound and type prediction99% accuracy reported researchgate.net
iDPF-PseRAAACSVMThis compound family and subfamily predictionOA 98.39% for vertebrate subfamily nih.gov
DEFPREDSVMThis compound prediction and designAUROC 0.98, MCC 0.88 (vs AMPs) frontiersin.org

Note: Performance metrics can vary depending on the dataset and specific model. nih.govresearchgate.netfrontiersin.org

In Silico Prediction and Classification of Defensins

Machine Learning Algorithms (e.g., SVM, Random Forest)

Support Vector Machines (SVM) and Random Forests (RF) are among the widely used machine learning algorithms for the in silico identification and classification of defensins. jisem-journal.comnih.govnih.gov These algorithms are employed to discriminate defensins from non-defensins or to classify defensins into their respective families and subfamilies. nih.govresearchgate.net

Studies have shown that SVM-based models can achieve high accuracy in discriminating defensins from other AMPs or random protein sequences. nih.govnih.govresearchgate.net For instance, an SVM-based model achieved a Matthew's Correlation Coefficient (MCC) of 0.88 and an Area Under the Curve (AUC) of 0.98 on a validation dataset for discriminating defensins and AMPs. nih.govresearchgate.net Another SVM model achieved an MCC of 0.96 with an AUC of 0.99 on an alternate dataset designed to predict defensins from non-defensins. nih.govresearchgate.net Random Forests are also recognized as powerful algorithms for binary classification problems in this domain. nih.gov

Feature Encoding Methods (e.g., Amino Acid Composition, Dipeptide Composition)

Effective prediction of defensins using machine learning relies heavily on how the peptide sequences are represented as numerical features. Amino Acid Composition (AAC) and Dipeptide Composition (DPC) are common and effective feature encoding techniques used in this context. jisem-journal.comnih.govresearchgate.net These methods capture the frequency of individual amino acids (AAC) or pairs of adjacent amino acids (DPC) within a peptide sequence.

Research indicates that combining compositional features, such as AAC and DPC, can enhance the prediction accuracy of AMPs, including defensins. jisem-journal.comresearchgate.net For example, a stacked ensemble learning framework that combined AAC and DPC achieved an accuracy of 83% in predicting AMPs, outperforming standalone SVM (82% accuracy) and RF (81% accuracy) models. jisem-journal.com For this compound family prediction, dipeptide composition has been shown to provide optimal accuracy, achieving up to 92.38% accuracy in one study when combined with feature selection. nih.gov Analysis of amino acid composition has also revealed that certain residues like Cysteine (Cys), Arginine (Arg), and Tyrosine (Tyr) are more abundant in defensins compared to other AMPs. nih.govnih.gov

Hidden Markov Models (HMM) for Gene Discovery

Hidden Markov Models (HMMs) are a powerful computational tool used in bioinformatics for pattern recognition in biological sequences, particularly for gene discovery. HMMs have been successfully applied to search genomic databases for conserved motifs characteristic of this compound families, aiding in the identification of novel this compound genes. nih.govcapes.gov.bratsjournals.orggenenames.orgresearchgate.net

Molecular Docking and Interaction Modeling

Molecular docking and interaction modeling are computational techniques used to simulate the binding of defensins to target molecules, such as microbial membranes or host cell receptors. nih.govwikipedia.orgresearchgate.netnih.govnih.govmdpi.com These methods provide insights into the potential mechanisms of action and aid in the design of this compound-based therapeutics or mimetics.

Molecular docking can predict the preferred orientation and binding affinity of a this compound peptide with its target. nih.gov This is crucial for understanding how defensins disrupt bacterial membranes or interact with host defense pathways. For example, molecular docking analyses have been used to study the interaction between beta-defensins and ion channels, such as the cation channel sperm-associated protein (CatSper) in the context of sperm maturation. nih.gov These analyses can reveal key docking sites and the types of interactions involved, such as hydrogen bonds. nih.gov Computational approaches, including novel docking and rescoring algorithms, have also been developed to probe the oligomerization states of defensins in membranes, which is relevant to their pore-forming activity. nih.gov Molecular modeling and docking have also been applied in the study of plant defensins interacting with fungal membranes. mdpi.com

Structural Bioinformatics and Comparative Modeling (excluding basic identification)

Structural bioinformatics and comparative modeling go beyond basic sequence-based identification to analyze and predict the three-dimensional structures of defensins and understand the relationship between their structure and function. plos.org This includes modeling the impact of amino acid changes on structure and stability and comparing structural features across different this compound types or species.

Despite relatively modest amino acid sequence identity, alpha- and beta-defensins share conserved tertiary structures, typically characterized by a beta-sheet and an alpha-helix stabilized by disulfide bonds. plos.orgrcsb.org Structural bioinformatics can be used to generate homology models of defensins, predicting their 3D structures based on known structures of related peptides. plos.org These models can then be used to analyze structure-function relationships, such as identifying residues or motifs important for antimicrobial activity, often located in the loops connecting secondary structure elements. plos.org Comparative modeling and simulations, such as molecular dynamics simulations, can assess the structural stability of defensins, the importance of disulfide bonds, and the dynamics of monomer and dimer forms. tandfonline.com These studies can reveal how structural properties, like alpha-helix stability or dimer dynamics, correlate with biological activities such as chemotaxis or antibacterial action. tandfonline.com Structural analysis also highlights the conserved cysteine motif and disulfide bond arrangements (e.g., cis- and trans-defensins) that are fundamental to this compound structure and function. nih.govmdpi.commdpi.com

Sequence Analysis and Phylogenetic Reconstruction

Sequence analysis and phylogenetic reconstruction are fundamental bioinformatics approaches used to study the evolutionary history, diversity, and relationships among this compound genes and peptides across different species. plos.orgmdpi.comnih.govresearchgate.netui.ac.idcngb.org

Sequence analysis involves aligning this compound sequences to identify conserved regions, motifs (like the characteristic six-cysteine motif), and variations. mdpi.comui.ac.idpnas.org This analysis can reveal insights into the evolutionary pressures acting on this compound genes, such as periods where diversification at the amino acid level has been selectively favored, particularly in the mature peptide region. nih.gov Phylogenetic reconstruction, often using methods like neighbor-joining, builds evolutionary trees based on sequence similarities. mdpi.comresearchgate.netui.ac.id These trees can show species-specific clustering of this compound sequences, indicating gene duplication events after species divergence. nih.gov Phylogenetic analysis has been used to group defensins and understand their evolutionary relationships across diverse organisms, from insects to mammals. mdpi.comresearchgate.netui.ac.id Studies have shown that while some defensins are evolutionarily conserved, subgroups may exist that are specific to certain species, implying different origins and functional adaptations. genenames.org Phylogenetic analysis based on this compound gene sequences has also been shown to be compatible with the known evolutionary relationships between species. ui.ac.id

Emerging Research Frontiers and Biotechnological Applications Research Focused

Synthetic Biology Approaches for Defensin Engineering

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes, is being increasingly applied to defensins dtic.miltech4future.info. This approach allows for the precise modification and engineering of this compound molecules to enhance their desired properties or introduce new functionalities.

Design of Modified Defensins with Enhanced Research Utility

Designing modified defensins involves altering their amino acid sequences or structures to improve characteristics such as antimicrobial spectrum, potency, stability, or target specificity google.com. Research in this area aims to create this compound variants that are more effective against a wider range of pathogens, more stable under various environmental conditions, or capable of targeting specific cell types or molecules asm.org. Studies have explored modifications in specific regions, such as the loop IB region in plant defensins, to enhance anti-pathogenic activity google.com. The ability of antimicrobial peptides, including defensins, to self-associate (dimerize, oligomerize, or multimerize) is correlated with their ability to form membrane pores and kill bacteria, suggesting that engineering self-association could be a strategy for enhanced activity researchgate.net.

Defensins in Plant Biotechnology Research

Plant defensins are key components of the plant innate immune system, providing defense against a variety of pathogens, particularly fungi nih.govcigb.edu.curesearchgate.net. Research in plant biotechnology focuses on leveraging these natural defense peptides to enhance disease resistance in crops through genetic engineering.

Genetic Engineering of Crop Plants for Disease Resistance (research applications)

Genetic engineering approaches involve introducing or overexpressing this compound genes in crop plants to enhance their natural defense mechanisms nih.govcigb.edu.cufrontiersin.org. This research aims to develop transgenic crops with improved resistance to fungal, bacterial, and viral pathogens, potentially reducing the reliance on chemical pesticides nih.govfrontiersin.orgmdpi.comresearchgate.net. Various plant defensins, such as Rs-AFP2 from Raphanus sativus and Dm-AMP1 from Dahlia merckii, have been successfully expressed in transgenic plants like wheat, rice, and papaya, demonstrating enhanced resistance to fungal pathogens nih.gov. Research has also explored the use of defensins from other organisms, such as rabbit this compound NP-1, for engineering disease resistance in plants like tobacco ajol.info.

Mechanisms of Enhanced Plant Defense (research-focused)

Research into the mechanisms by which defensins enhance plant defense focuses on understanding their interactions with pathogens and the subsequent activation of plant immune responses. Plant defensins primarily interact with membrane lipids of pathogens, leading to increased membrane permeability and ultimately cell death nih.govresearchgate.net. Some defensins bind to specific receptors on microbial membranes, while others may induce the production of reactive oxygen species or activate programmed cell death in the pathogen nih.govresearchgate.net. Studies have shown that plant defensins can interact with complex lipids like sphingolipids in fungal cell membranes, disrupting their integrity mdpi.com. The γ-core region, a conserved motif in many defensins, is considered important for antifungal activity mdpi.com. Research also investigates how this compound expression can influence various developmental processes in plants and their role in the constitutive and induced defense mechanisms nih.govfrontiersin.org.

Defensins as Research Probes and Tools in Immunology and Microbiology

Defensins serve as valuable research probes and tools in the fields of immunology and microbiology due to their diverse activities and interactions with host and microbial cells nih.gov.

In immunology research, defensins are used to study innate and adaptive immune responses. They can act as chemoattractants for immune cells like dendritic cells and macrophages, providing tools to investigate cell migration and immune cell recruitment mdpi.comfrontiersin.orgfrontiersin.org. Defensins also influence cytokine production and modulate immune signaling pathways, making them useful for studying immune regulation frontiersin.orgmdpi.comfrontiersin.org. Research has shown that defensins can bridge innate and adaptive immunity nih.gov.

In microbiology research, defensins are employed to investigate microbial pathogenesis and the mechanisms of antimicrobial activity. They are used to study membrane interactions, pore formation, and the effects on microbial growth and viability frontiersin.orgtaylorandfrancis.com. Defensins' activity against a broad spectrum of microbes, including bacteria, fungi, and viruses, makes them valuable tools for studying host-pathogen interactions and exploring alternative antimicrobial strategies mdpi.comnih.govfrontiersin.orgtaylorandfrancis.com. Researchers use defensins to study the susceptibility of different microbial strains, including multidrug-resistant ones, and to investigate synergistic effects with conventional antibiotics asm.orgfrontiersin.org. Furthermore, modified defensins and analogs are used as tools to dissect the structural determinants of antimicrobial activity and explore novel therapeutic approaches asm.org.

Novel Approaches for this compound Production and Optimization for Research Purposes

Efficient and scalable production of defensins is crucial for advancing research into their diverse biological functions and therapeutic potential. While isolation from natural sources is often hindered by low abundance and complex purification processes, significant progress has been made in developing novel approaches for this compound production and optimizing existing methods for research purposes. These strategies primarily involve chemical synthesis and recombinant expression systems. mdpi.comnih.govnih.govmdpi.com

Chemical synthesis offers the advantage of producing peptides with specific modifications or labels that may not be achievable through biological methods. mdpi.com The Fmoc (fluorenylmethyloxycarbonyl) solid-phase synthesis strategy has been optimized for the production of human alpha-defensin 5 (DEF5). researchgate.netnih.gov Initial challenges with this method, such as chain aggregation, have been addressed through modifications including the use of ChemMatrix® resin and pseudoproline dipeptide units at selected positions. researchgate.netnih.gov These improvements have resulted in significantly purer products, allowing for in situ anaerobic oxidative folding to the native form without intermediate purification steps. researchgate.netnih.gov A typical optimized synthesis run for DEF5 can yield approximately 15 mg of material with >95% purity. researchgate.netnih.gov Similarly, optimized Fmoc solid-phase synthesis using an orthogonal disulfide bond formation strategy has been reported for human beta-defensin 3 (HBD-3), improving yields and enabling further structural and functional studies. mdpi.com Replacing a native disulfide bridge with a diselenide bond also improved the oxidative folding of HBD-3. mdpi.com

Recombinant expression in various host systems is another widely explored avenue for this compound production, offering potential for larger scale and more cost-effective production compared to chemical synthesis. mdpi.comnih.govmdpi.com Escherichia coli is a frequently used host due to its rapid growth, ease of manipulation, and cost-effectiveness. nih.govunits.it However, challenges remain, including the need for proper disulfide bond formation in the cytoplasm of E. coli and potential toxicity of defensins to the host cells. nih.govunits.itresearchgate.net Strategies to overcome these issues include using specific E. coli strains with mutations enhancing disulfide bond formation or those lacking certain structural components to facilitate secretion. units.it Fusion protein strategies, where the this compound is expressed as a fusion partner with a highly soluble protein like thioredoxin (TrxA) or maltose-binding protein (MBP), are commonly employed to improve solubility and facilitate purification. units.itresearchgate.netresearchgate.net After expression and purification of the fusion protein, the this compound is typically cleaved from the fusion tag. researchgate.netnih.gov

Optimization of recombinant expression conditions is critical for maximizing this compound yield and solubility. For instance, studies on the expression of a plant this compound (Tfgd2) in E. coli utilized the Taguchi method to optimize factors such as temperature, induction time, and IPTG concentration. umz.ac.ir

Optimization Factors for Tfgd2 Expression in E. coli using Taguchi Method

FactorLevels Tested
Temperature (°C)23, 28, 33, 37
Induction Time (h)2, 4, 6, 16
IPTG Concentration (mM)0.2, 0.5, 0.7, 1

Codon optimization is another effective strategy to enhance the expression levels of heterologous this compound genes in E. coli by tailoring the gene sequence to the host's preferred codons without altering the amino acid sequence. researchgate.netnih.govgeneticsmr.org This approach has been shown to significantly increase the expression of porcine beta-defensin-2 (pBD2) in E. coli, resulting in 4-6 times greater protein yield compared to the native gene sequence. geneticsmr.org

Yeast systems, such as Pichia pastoris, are also explored for recombinant this compound production, offering advantages like the ability to perform post-translational modifications, including disulfide bond formation and processing of signal sequences. mdpi.com Optimization of methanol (B129727) induction ratios in P. pastoris has been investigated to improve the production of human beta-defensin 2 (hBD-2). nih.gov

Cell-free protein synthesis (CFPS) systems represent a novel approach for producing defensins, offering potential advantages in synthesizing peptides that are difficult to express in living cells. researchgate.netcapes.gov.brnih.gov E. coli cell-free systems have been used to produce hBD-2, achieving expression levels up to 2.0 mg/ml, and have shown that codon optimization may not be necessary for efficient expression in some CFPS setups. researchgate.net

The development of chimeric defensins by splicing different antimicrobial peptides or modifying existing sequences is also an area of research focused on creating peptides with improved activity and salt resistance for potential research and therapeutic applications. frontiersin.org

Comparison of this compound Production Approaches for Research

ApproachAdvantagesChallengesExamples
Chemical SynthesisPrecise control over sequence and modifications, production of non-natural peptidesCan be costly and challenging for longer peptides, difficulty in achieving correct foldingOptimized Fmoc synthesis of HD5 and HBD-3 researchgate.netnih.govmdpi.com
Recombinant Expression (E. coli)Cost-effective, scalable, rapid growthDisulfide bond formation, potential toxicity to host, inclusion body formationFusion protein expression of hBD4, pBD2, Tfgd2 researchgate.netnih.govumz.ac.irgeneticsmr.org
Recombinant Expression (Yeast)Capable of post-translational modifications, higher yields for some proteinsMay require optimization of induction conditionsExpression of hBD-2 in P. pastoris nih.gov
Cell-Free SynthesisProduction of toxic or difficult-to-express proteins, faster synthesisSystem complexity, cost for large-scale productionProduction of hBD-2 in E. coli cell-free system researchgate.netnih.gov

These novel approaches and optimization strategies are continuously being refined to improve the yield, purity, and biological activity of defensins, facilitating further research into their mechanisms of action and potential applications.

Conclusion and Future Directions in Defensin Research

Summary of Key Research Advancements on Defensins

Significant progress has been made in understanding the discovery, classification, molecular properties, and expression of human defensins. capes.gov.br These cationic antimicrobial peptides, typically 4-5 kDa with a conserved six disulfide-linked cysteine motif, exhibit activity against a wide range of microorganisms, including bacteria, viruses, and fungi. capes.gov.brresearchgate.netresearchgate.net Research has highlighted their importance as a first line of defense against microbial invasion and their potential role in bridging innate and adaptive immunity. researchgate.netbvsalud.org Advances include the characterization of alpha- and beta-defensins, with studies detailing their structural hallmarks, such as the conserved cysteine motif crucial for their function. frontiersin.org The antimicrobial mechanisms of defensins are being further elucidated, including their ability to disrupt bacterial cell membranes and inhibit cell wall synthesis. nih.govnih.govresearchgate.net Beyond direct antimicrobial action, research has revealed their functions as chemoattractants for various immune cells, including monocytes, macrophages, immature dendritic cells, memory T cells, and mast cells, suggesting a significant role in modulating immune responses. nih.govannualreviews.orgpnas.org Advances in production methods, including genetic engineering, have also been explored to facilitate the study and potential application of defensins. capes.gov.br Furthermore, studies have investigated the involvement of defensins in processes beyond immunity, such as fertility, development, wound healing, and cancer, indicating their diverse biological roles. nih.gov

Unresolved Questions and Challenges in Defensin Biology

Despite considerable progress, several key questions and challenges remain in this compound biology. A significant challenge lies in fully understanding their context-dependent functions. While their direct antimicrobial activity is established, the precise molecular targets in complex biological systems are not always clear. frontiersin.org For instance, the exact mechanism of action for all beta-defensins and their targets in specific pathogens are still being investigated. frontiersin.orgnih.gov There are also unanswered questions regarding the function of multiple this compound-like genes found in the genome whose roles are currently unclear. researchgate.net The interplay between defensins and other host-defense factors within complex mucosal environments, such as the intestine, requires further investigation. mit.edu Understanding how defensins interact with both commensal organisms and pathogens is crucial. mit.edu Additionally, the precise mechanisms underlying the induction of epithelial defensins remain largely unexplored. pnas.org Challenges also exist in developing complete knockout models for defensins to fully delineate their intracellular and molecular pathways, as much of the current work is based on in vitro or ex vivo studies. researchgate.net The potential for defensins to sometimes paradoxically promote infection in certain biological settings also presents a complex area requiring further study to understand the underlying molecular and cellular events. nih.gov

Future Research Trajectories in this compound Functionality and Regulation

Future research in this compound functionality and regulation is poised to explore several promising trajectories, excluding clinical human trial data. A key area involves further elucidating the diverse mechanisms of action of different this compound classes against a broader range of pathogens and in various microenvironments. This includes understanding how factors like salt and protein concentrations might influence their activity in vivo. researchgate.net Investigating the structural changes defensins undergo, such as the reduction of disulfide bonds and its impact on activity, represents another important direction. nih.gov Future studies will likely delve deeper into the molecular mechanisms regulating this compound expression, moving beyond known inducers like microbial products and inflammatory cytokines to identify novel pathways and molecules. pnas.org Research into the complex genetic variation, such as copy number variation (CNV), underlying this compound genes and its impact on innate and adaptive immune responses is also a critical future direction. frontiersin.org Exploring the potential for modulating this compound expression or activity as a therapeutic strategy for various conditions, focusing on the underlying biological mechanisms, is a significant area for future investigation. This could involve studying the effects of specific molecules, like L-isoleucine, on this compound induction in epithelial cells. pnas.org Furthermore, understanding how defensins interact with host proteases and other enzymes that might affect their stability and function in vivo is essential. tandfonline.com

Interdisciplinary Approaches in this compound Research

Interdisciplinary approaches are becoming increasingly vital in advancing this compound research. The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into this compound expression, regulation, and function within complex biological systems. europa.eufrontiersin.orgresearchgate.netcnr.itamazonaws.com These approaches can help identify novel this compound genes, understand their expression patterns in different tissues and conditions, and uncover their interactions with other host and microbial molecules. Computational methods, including bioinformatics and machine learning, are crucial for analyzing large omics datasets, predicting this compound structures and functions, and identifying potential novel this compound candidates. frontiersin.orgresearchgate.netcnr.itamazonaws.commdpi.com Computational modeling can also help simulate this compound-microbe interactions and predict their behavior in different environments. Combining these computational approaches with experimental methods is essential for validating predictions and gaining mechanistic understanding. Experimental techniques, ranging from in vitro cell-based assays and biochemical studies to in vivo models (excluding human clinical trials), are necessary to test hypotheses generated from omics and computational analyses and to investigate this compound function in relevant biological contexts. europa.eucnr.it The integration of structural biology techniques, such as X-ray crystallography and NMR, with functional studies is also key to understanding how this compound structure relates to its activity and interactions. frontiersin.orgfrontiersin.org Furthermore, collaborations between researchers from diverse fields, including immunology, microbiology, genetics, chemistry, and computational biology, are necessary to tackle the complex questions remaining in this compound biology.

(Note: As per the instructions, a table listing all compound names and their corresponding PubChem CIDs would typically be included at the end of the complete article.)

Q & A

Q. What methodological considerations are critical when quantifying defensin expression levels across different tissue types?

To accurately quantify this compound expression, researchers should:

  • Use qRT-PCR for mRNA quantification, ensuring normalization to stable housekeeping genes (e.g., GAPDH, ACTB) .
  • Employ ELISA or Western blotting for protein detection, with tissue-specific extraction protocols to account for variability in this compound solubility .
  • Validate findings using immunohistochemistry to localize defensins within tissues.
  • Address confounding factors like inflammation status or microbial load, which may skew expression data .

Q. How should researchers design experiments to assess the antimicrobial efficacy of defensins against multidrug-resistant pathogens?

  • Use standardized bacterial strains (e.g., Staphylococcus aureus MRSA) and include control groups (e.g., non-resistant strains) .
  • Apply minimum inhibitory concentration (MIC) assays and time-kill curves to evaluate dose- and time-dependent effects .
  • Incorporate biofilm disruption assays to assess this compound activity in clinically relevant models .
  • Analyze data with non-parametric statistical tests (e.g., Mann-Whitney U test) due to potential non-normal distributions .

Q. What are key variables to control when studying this compound-mediated immune modulation in vitro?

  • Cell type : Primary immune cells (e.g., neutrophils) may respond differently than immortalized lines .
  • Culture conditions : pH, oxygen levels, and serum content can alter this compound stability .
  • Co-stimuli : Synergy with cytokines (e.g., IL-1β) or pathogen-associated molecular patterns (PAMPs) must be documented .

Q. Table 1: Common Methods for this compound Quantification

MethodApplicationAdvantagesLimitations
qRT-PCRmRNA expressionHigh sensitivityPost-transcriptional regulation
ELISAProtein detectionQuantitative, high-throughputAntibody specificity challenges
MALDI-TOFStructural analysisDetects post-translational modificationsRequires pure samples

Advanced Research Questions

Q. How can researchers resolve contradictions between transcriptomic data showing upregulated this compound genes and proteomic analyses indicating low protein abundance?

  • Investigate post-transcriptional regulation (e.g., microRNA targeting) using RNA interference screens .
  • Assess protein turnover rates via pulse-chase experiments with labeled amino acids .
  • Validate antibodies in knockout models to confirm proteomic assay specificity .

Q. What experimental strategies validate this compound interactions with host cell receptors in complex microbiomes?

  • Use CRISPR-Cas9 knockouts of putative receptors (e.g., CCR6) in organoid models .
  • Apply metagenomic sequencing to correlate this compound activity with microbiome composition .
  • Combine surface plasmon resonance (SPR) and co-immunoprecipitation to confirm binding specificity .

Q. How should multi-omics approaches be integrated to study this compound roles in chronic inflammatory diseases?

  • Perform longitudinal cohort studies with paired transcriptomic (scRNA-seq), proteomic (LC-MS/MS), and metabolomic data .
  • Use machine learning (e.g., random forest) to identify this compound-associated biomarkers across omics layers .
  • Validate findings in gene-edited animal models (e.g., Defa5⁻/⁻ mice) .

Q. Table 2: Common Pitfalls in this compound Research and Solutions

PitfallSolutionEvidence
Overlooking tissue-specific isoformsUse isoform-specific primers/antibodies
Ignoring post-translational modificationsApply PTM-specific proteomics
Inadequate statistical powerConduct power analysis pre-study

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How do defensins modulate dendritic cell maturation in autoimmune contexts?") .
  • PICO Framework : Define Population (e.g., colorectal cancer patients), Intervention (this compound expression), Comparison (healthy controls), Outcome (tumor progression metrics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.